2-(2,3-Dichlorophenyl)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2,3-dichlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3,11H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJDHDLMGJKZKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370485 | |
| Record name | 2-(2,3-dichlorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114686-85-0 | |
| Record name | 2-(2,3-dichlorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(2,3-Dichlorophenyl)ethanol: Chemical Properties and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(2,3-Dichlorophenyl)ethanol, an important chemical intermediate. Due to a notable scarcity of specific experimental data for the 2,3-dichloro isomer in publicly available literature, this document also includes relevant data for the closely related and more extensively studied isomers, 2-(3,4-Dichlorophenyl)ethanol and 2-(2,4-Dichlorophenyl)ethanol, to provide a comparative context. All quantitative data is presented in structured tables, and a representative experimental workflow for its synthesis is detailed.
Core Chemical and Physical Properties
While specific experimental data for this compound is limited, the properties of its isomers provide valuable insights. The following table summarizes available data for 2-(3,4-Dichlorophenyl)ethanol and 2-(2,4-Dichlorophenyl)ethanol.
| Property | 2-(3,4-Dichlorophenyl)ethanol | 2-(2,4-Dichlorophenyl)ethanol |
| CAS Number | 35364-79-5[1] | 13692-14-3[2][3] |
| Molecular Formula | C₈H₈Cl₂O[1] | C₈H₇Cl₃O |
| Molecular Weight | 191.05 g/mol [1] | 225.5 g/mol [4] |
| Melting Point | Not available | 48-52°C[2][4] |
| Boiling Point | Not available | 323.3°C at 760 mmHg[2][4] |
| XLogP3 | 3.2[1] | Not available |
Spectroscopic Data
Safety and Handling
This compound and its isomers are classified as irritants. The following safety precautions should be observed:
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
-
P264: Wash skin thoroughly after handling.[5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
-
Storage: Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[5]
Experimental Protocols
While a specific, validated protocol for the synthesis of this compound is not available in the cited literature, a general methodology can be derived from the synthesis of related compounds, such as the reduction of a corresponding ketone precursor.
Representative Synthesis of a Dichlorophenyl Ethanol Derivative:
This protocol is a representative example based on the synthesis of similar compounds and should be adapted and optimized for the specific synthesis of this compound.
Materials:
-
2-Chloro-1-(2,3-dichlorophenyl)ethanone (precursor)
-
Sodium borohydride (NaBH₄)
-
Methanol (solvent)
-
Dichloromethane (extraction solvent)
-
Saturated aqueous sodium bicarbonate (quenching agent)
-
Anhydrous magnesium sulfate (drying agent)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve 2-Chloro-1-(2,3-dichlorophenyl)ethanone in methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C in an ice bath.
-
Reduction: Slowly add sodium borohydride to the cooled solution portion-wise, maintaining the temperature below 5°C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly add saturated aqueous sodium bicarbonate to quench the excess sodium borohydride.
-
Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualized Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and purification of a dichlorophenyl ethanol derivative.
Caption: General workflow for the synthesis and purification of this compound.
This guide serves as a foundational resource for professionals working with this compound and its analogs. Further experimental investigation is necessary to fully characterize the specific properties of the 2,3-dichloro isomer.
References
- 1. 2-(3,4-Dichlorophenyl)ethanol | C8H8Cl2O | CID 244558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-CHLORO-1-(2,4-DICHLOROPHENYL)ETHANOL | CAS#:13692-14-3 | Chemsrc [chemsrc.com]
- 3. 13692-14-3|2-Chloro-1-(2,4-dichlorophenyl)ethanol|BLD Pharm [bldpharm.com]
- 4. Buy (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol | 126534-31-4 [smolecule.com]
- 5. aksci.com [aksci.com]
An In-depth Technical Guide to the Molecular Structure of 2-(2,3-Dichlorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2,3-Dichlorophenyl)ethanol is an aromatic alcohol characterized by an ethanol group attached to a 2,3-dichlorinated benzene ring. While specific research on this particular isomer is limited in publicly available literature, its structural analogs, such as 2-(2,4-dichlorophenyl)ethanol and 2-(3,4-dichlorophenyl)ethanol, are recognized as key intermediates in the synthesis of various pharmaceutical compounds, notably antifungal agents.[1][2] This guide provides a comprehensive overview of the known structural and chemical properties of this compound, alongside extrapolated methodologies for its synthesis and characterization based on closely related compounds.
Molecular Structure and Properties
The fundamental properties of this compound are summarized below. These identifiers are crucial for accurately sourcing and documenting the compound in a research setting.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 114686-85-0 | [4] |
| Molecular Formula | C₈H₈Cl₂O | [3] |
| Molecular Weight | 191.05 g/mol | [5] |
| Monoisotopic Mass | 189.99522 Da | [3] |
| SMILES | C1=CC(=C(C(=C1)Cl)Cl)CCO | [3] |
| InChI | InChI=1S/C8H8Cl2O/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3,11H,4-5H2 | [3] |
| InChIKey | FJJDHDLMGJKZKV-UHFFFAOYSA-N | [3] |
Synthesis Protocols
General Experimental Protocol: Reduction of Dichlorophenylacetic Acid
-
Reaction Setup: A three-necked flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).
-
Reducing Agent Suspension: A reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), is suspended in a dry ethereal solvent like diethyl ether or tetrahydrofuran (THF) within the reaction flask.
-
Substrate Addition: A solution of 2,3-dichlorophenylacetic acid dissolved in the same dry solvent is added dropwise from the dropping funnel to the stirred suspension of the reducing agent. The rate of addition is controlled to maintain a gentle reflux.
-
Reaction and Quenching: After the addition is complete, the reaction mixture is stirred for an additional period to ensure the reaction goes to completion. The reaction is then carefully quenched by the slow, dropwise addition of water, followed by an aqueous acid or base solution to neutralize the mixture and precipitate aluminum salts.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted multiple times with an organic solvent. The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by techniques such as column chromatography or distillation under reduced pressure to yield pure this compound.
Below is a generalized workflow for the synthesis of dichlorophenylethanol compounds.
Spectroscopic Data and Structural Elucidation
Specific spectroscopic data for this compound are not available in the surveyed databases. However, based on its structure and data from its 2,4-dichloro isomer, the expected spectral characteristics can be predicted.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show a complex multiplet pattern for the three aromatic protons on the dichlorophenyl ring. The two methylene groups of the ethanol side chain would likely appear as two distinct triplets. A broad singlet, exchangeable with D₂O, would correspond to the hydroxyl proton.
-
¹³C NMR: The carbon NMR spectrum should display six signals for the aromatic carbons, with the two carbons bonded to chlorine atoms being downfield. Two additional signals would be present for the two carbons of the ethanol side chain.
Mass Spectrometry (MS) (Predicted)
The electron ionization mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 190 (for ³⁵Cl isotopes). A characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks) would be a key diagnostic feature. Fragmentation would likely involve the loss of the ethanol side chain, leading to a prominent dichlorobenzyl cation fragment.
The table below summarizes the predicted mass spectrometry data.
| Adduct Type | Predicted m/z |
| [M+H]⁺ | 191.00250 |
| [M+Na]⁺ | 212.98444 |
| [M-H]⁻ | 188.98794 |
| [M]⁺ | 189.99467 |
Source: Predicted data from PubChemLite[3]
Biological Activity and Signaling Pathways
There is no specific information on the biological activity or associated signaling pathways for this compound in the currently available literature. However, its structural similarity to other dichlorophenylethanol isomers, which are known precursors to antifungal drugs like luliconazole, suggests that its primary relevance may be as a synthetic intermediate in pharmaceutical chemistry.[1][2] These antifungal agents typically function by inhibiting ergosterol biosynthesis, a critical component of fungal cell membranes, but there is no direct evidence to suggest that this compound itself has this activity.
The logical relationship of this compound to the development of antifungal drugs is depicted below.
Conclusion
This compound is a dichlorinated aromatic alcohol for which specific experimental data is scarce. Its primary significance for researchers in drug development likely lies in its potential role as a building block or intermediate for more complex molecules, a role well-established for its isomers. The synthetic and analytical approaches outlined in this guide, extrapolated from related compounds, provide a foundational framework for professionals working with this and similar chemical structures. Further research is needed to fully characterize the properties and potential applications of this specific isomer.
References
- 1. Buy (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol | 126534-31-4 [smolecule.com]
- 2. CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents [patents.google.com]
- 3. PubChemLite - 2-(2,3-dichlorophenyl)ethan-1-ol (C8H8Cl2O) [pubchemlite.lcsb.uni.lu]
- 4. SDS of this compound, Safety Data Sheets, CAS 114686-85-0 - chemBlink [ww.chemblink.com]
- 5. 2-(3,4-Dichlorophenyl)ethanol | C8H8Cl2O | CID 244558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. data.epo.org [data.epo.org]
physical and chemical properties of 2-(2,3-Dichlorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-(2,3-Dichlorophenyl)ethanol, a compound of interest in various research and development applications. This document compiles available data on its properties, alongside generalized experimental protocols for its synthesis and analysis, to support professionals in the fields of chemistry and drug development.
Core Chemical and Physical Properties
This compound, with the CAS number 114686-85-0, is a dichlorinated phenylethanol derivative. Its fundamental properties are summarized below. There is conflicting information regarding its physical state at room temperature, with some suppliers describing it as a liquid and others as a solid. This suggests that its melting point may be close to ambient temperature.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 114686-85-0 | [1] |
| Molecular Formula | C₈H₈Cl₂O | [2] |
| Molecular Weight | 191.06 g/mol | [2] |
| Physical State | Colorless to pale-yellow to yellow-brown liquid OR Solid | [2][3] |
| Purity | 98% | [2] |
| Predicted XlogP | 2.8 | [4] |
Table 2: Predicted Mass Spectrometry Data (Collision Cross Section) [4]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 191.00250 | 133.5 |
| [M+Na]⁺ | 212.98444 | 143.9 |
| [M-H]⁻ | 188.98794 | 135.6 |
| [M+NH₄]⁺ | 208.02904 | 154.2 |
| [M+K]⁺ | 228.95838 | 138.4 |
| [M+H-H₂O]⁺ | 172.99248 | 130.4 |
Experimental Protocols
Synthesis
A common route for the synthesis of substituted phenylethanols involves the reduction of the corresponding substituted acetophenone.
Logical Workflow for a Potential Synthesis Route:
Caption: Generalized synthesis workflow for this compound.
Experimental Steps (General Protocol):
-
Reaction Setup: In a round-bottom flask, dissolve 2,3-dichloroacetophenone in a suitable solvent such as methanol or ethanol.
-
Reduction: Cool the solution in an ice bath. Slowly add a reducing agent, such as sodium borohydride, in portions.
-
Quenching: After the reaction is complete (monitored by TLC), slowly add water or a dilute acid to quench the excess reducing agent.
-
Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Analytical Methods
Standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) can be employed for the analysis of this compound.
Workflow for Analytical Characterization:
References
Spectroscopic Profile of 2-(2,3-Dichlorophenyl)ethanol: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 2-(2,3-Dichlorophenyl)ethanol, catering to researchers, scientists, and professionals in drug development. The document summarizes predicted and expected spectral data, details experimental protocols for acquiring such data, and includes a workflow diagram for spectroscopic analysis.
Spectroscopic Data
Mass Spectrometry
The predicted mass-to-charge ratios (m/z) for various adducts of this compound are summarized in Table 1. This data is crucial for the initial identification and confirmation of the molecular weight of the compound.
| Adduct | Predicted m/z |
| [M+H]⁺ | 191.00250 |
| [M+Na]⁺ | 212.98444 |
| [M-H]⁻ | 188.98794 |
| [M+NH₄]⁺ | 208.02904 |
| [M+K]⁺ | 228.95838 |
| [M+H-H₂O]⁺ | 172.99248 |
| [M+HCOO]⁻ | 234.99342 |
| [M+CH₃COO]⁻ | 249.00907 |
| [M]⁺ | 189.99467 |
| Table 1: Predicted Mass Spectrometry Data for this compound. Data sourced from PubChem.[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the ethanol side chain. The aromatic region will likely display complex splitting patterns due to the ortho and meta couplings of the three adjacent protons on the dichlorophenyl ring. The methylene protons of the ethanol group adjacent to the aromatic ring and the methylene protons bearing the hydroxyl group will appear as triplets, assuming free rotation. The hydroxyl proton will likely appear as a broad singlet, which can be confirmed by D₂O exchange.
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. Distinct signals are expected for the six carbons of the dichlorophenyl ring, with the two carbons attached to chlorine atoms shifted downfield. The two carbons of the ethanol side chain will also show characteristic chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the functional groups present. A broad band in the region of 3200-3600 cm⁻¹ is anticipated due to the O-H stretching vibration of the alcohol group. C-H stretching vibrations for the aromatic ring and the aliphatic chain will be observed in the 2850-3100 cm⁻¹ region. The C-O stretching vibration of the primary alcohol is expected around 1050 cm⁻¹. Characteristic absorptions for the C-Cl bonds will be present in the fingerprint region, typically below 800 cm⁻¹.
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data discussed above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 5-25 mg of this compound for a ¹H NMR spectrum or 50-100 mg for a ¹³C NMR spectrum.[2]
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆) in a clean, dry vial.[2] The choice of solvent is critical as it should not contain protons that would interfere with the sample's spectrum.[2]
-
If the sample does not fully dissolve, gentle warming or vortexing can be applied.[2]
-
Filter the solution through a Pasteur pipette with a small cotton or glass wool plug to remove any particulate matter.
-
Transfer the filtered solution into a clean NMR tube and cap it securely.
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, a sufficient signal-to-noise ratio is achieved within a few minutes.
-
For ¹³C NMR, a longer acquisition time (20-60 minutes or more) is generally required due to the lower natural abundance of the ¹³C isotope.[2]
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Neat Liquid):
-
Place a drop of liquid this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[3]
-
Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.[3]
Data Acquisition:
-
Record a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.
-
Place the prepared salt plate assembly into the sample holder of the FT-IR spectrometer.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). To improve the signal-to-noise ratio, multiple scans can be co-added.[4]
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent such as methanol, acetonitrile, or a mixture thereof. A typical starting concentration is around 1 mg/mL, which is then further diluted.[5]
-
Ensure the final solution is free of any particulate matter by filtration if necessary.[5]
Data Acquisition (using Electrospray Ionization - ESI):
-
Introduce the sample solution into the mass spectrometer's ion source via direct infusion or through a liquid chromatography system.
-
The sample is ionized in the ESI source, where a high voltage is applied to the liquid to create an aerosol of charged droplets.
-
The solvent evaporates from the droplets, leading to the formation of gas-phase ions of the analyte.
-
These ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating a mass spectrum.
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis of a chemical compound like this compound.
References
- 1. PubChemLite - 2-(2,3-dichlorophenyl)ethan-1-ol (C8H8Cl2O) [pubchemlite.lcsb.uni.lu]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
An In-depth Technical Guide to the ¹H NMR Spectrum of 2-(2,3-Dichlorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-(2,3-dichlorophenyl)ethanol. Due to the absence of publicly available experimental data for this specific compound, this guide presents a predicted ¹H NMR spectrum based on established principles of NMR spectroscopy and data from analogous compounds. It includes a summary of predicted quantitative data, a standard experimental protocol for the acquisition of such a spectrum, and a visualization of the proton spin-spin coupling network.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atoms and the hydroxyl group. The predicted data is summarized in the table below.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -OH | ~1.5 - 3.0 | Singlet (broad) | - | 1H |
| -CH₂- (alpha to Ar) | ~3.05 | Triplet | ~6-7 | 2H |
| -CH₂- (alpha to OH) | ~3.95 | Triplet | ~6-7 | 2H |
| Ar-H (H-6) | ~7.35 | Doublet | ~7-8 | 1H |
| Ar-H (H-4) | ~7.25 | Doublet of doublets | ~7-8, ~1-2 | 1H |
| Ar-H (H-5) | ~7.20 | Triplet | ~7-8 | 1H |
Note: The exact chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature and may exchange with D₂O.
Experimental Protocol
The following provides a detailed methodology for the acquisition of a high-resolution ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer and Parameters:
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer.
-
Nucleus: ¹H
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: A spectral width of approximately 12-16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.
-
Referencing: The chemical shifts will be referenced to the TMS signal at 0.00 ppm.
3. Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
Signal Analysis and Interpretation
The structure of this compound dictates a specific pattern of signals in the ¹H NMR spectrum.
-
Aromatic Region: The three aromatic protons are chemically non-equivalent and will appear in the downfield region (typically 7.0-7.5 ppm). The proton at the 6-position (adjacent to one chlorine atom) is expected to be a doublet. The proton at the 4-position will likely be a doublet of doublets due to coupling with the protons at positions 5 and 6. The proton at the 5-position is anticipated to be a triplet (or more accurately, a doublet of doublets with similar coupling constants).
-
Aliphatic Region: The two methylene groups (-CH₂-) form an ethyl chain. The methylene group adjacent to the aromatic ring will be a triplet, split by the neighboring methylene group. The methylene group attached to the hydroxyl group will also be a triplet for the same reason. These will appear in the upfield region of the spectrum. The hydroxyl proton (-OH) typically appears as a broad singlet and its chemical shift can vary.
Visualization of Spin-Spin Coupling
The following diagram illustrates the logical relationships of the proton spin-spin couplings in this compound.
Caption: Spin-spin coupling network in this compound.
An In-depth Technical Guide to the ¹³C NMR Analysis of Dichlorophenyl Ethanol Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of dichlorophenyl ethanol compounds. Given the importance of substituted phenyl ethanol derivatives in medicinal chemistry and drug development, a thorough understanding of their structural characterization by ¹³C NMR is crucial. This document outlines detailed experimental protocols and presents a comparative analysis of the ¹³C NMR chemical shifts for various isomers of dichlorophenyl ethanol, facilitating their identification and characterization.
Introduction to ¹³C NMR Spectroscopy of Dichlorophenyl Ethanols
¹³C NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. In the context of dichlorophenyl ethanol compounds, it provides direct information about the carbon skeleton. The chemical shift of each carbon atom is highly sensitive to its local electronic environment, which is influenced by the positions of the chlorine substituents on the aromatic ring and the hydroxyl group on the ethanol side chain. This sensitivity allows for the differentiation of various dichlorophenyl ethanol isomers.
The general structure of a dichlorophenyl ethanol consists of a dichlorinated benzene ring attached to an ethanol moiety. The key carbon atoms for analysis include the two carbons of the ethanol side chain (Cα and Cβ) and the six carbons of the dichlorinated aromatic ring. The position of the two chlorine atoms on the phenyl ring significantly impacts the chemical shifts of the aromatic carbons, providing a unique fingerprint for each isomer.
Experimental Protocols
A standardized and meticulously executed experimental protocol is paramount for acquiring high-quality and reproducible ¹³C NMR data. The following section details the methodology for the ¹³C NMR analysis of dichlorophenyl ethanol compounds.
Sample Preparation
-
Sample Purity: Ensure the dichlorophenyl ethanol sample is of high purity. Impurities can introduce extraneous signals and complicate spectral interpretation. Purification can be achieved by techniques such as recrystallization or column chromatography.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for these compounds. Other solvents like deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ can also be used depending on the sample's solubility.
-
Concentration: Prepare a solution with a concentration of 10-50 mg of the dichlorophenyl ethanol compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal standard for chemical shift referencing (δ = 0.0 ppm).
NMR Instrument Parameters
The following parameters are recommended for a standard ¹³C NMR experiment on a 400 MHz or 500 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample.
| Parameter | Recommended Value |
| Pulse Program | A standard single-pulse experiment with proton decoupling (e.g., zgpg30) |
| Acquisition Time (AQ) | 1.0 - 2.0 seconds |
| Relaxation Delay (D1) | 2.0 - 5.0 seconds |
| Pulse Width (P1) | 30° - 45° flip angle |
| Spectral Width (SW) | 0 - 200 ppm (approximately 20,000 Hz on a 100 MHz ¹³C spectrometer) |
| Number of Scans (NS) | 1024 - 4096 (or more, depending on sample concentration) |
| Temperature | 298 K (25 °C) |
Data Processing
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.3 - 1.0 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).
Data Presentation: ¹³C NMR Chemical Shifts of Dichlorophenyl Ethanol Isomers
The following tables summarize the experimental ¹³C NMR chemical shift data for various dichlorophenyl ethanol isomers. The carbon atoms are numbered as indicated in the general structure below.
General Structure and Carbon Numbering:
-
Cα: The carbon atom of the ethanol side chain bonded to the hydroxyl group.
-
Cβ: The methyl carbon atom of the ethanol side chain.
-
C1-C6: The carbon atoms of the aromatic ring, with C1 being the carbon attached to the ethanol side chain.
Note: The following data is compiled from various sources and may show slight variations due to different experimental conditions.
Table 1: ¹³C NMR Chemical Shifts (δ, ppm) of 1-(2,4-Dichlorophenyl)ethanol in CDCl₃
| Carbon Atom | Chemical Shift (ppm) |
| Cα | ~70.1 |
| Cβ | ~25.2 |
| C1 | ~141.5 |
| C2 | ~132.8 |
| C3 | ~129.2 |
| C4 | ~133.5 |
| C5 | ~127.4 |
| C6 | ~128.9 |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of 1-(3,4-Dichlorophenyl)ethanol in CDCl₃
| Carbon Atom | Chemical Shift (ppm) |
| Cα | ~69.8 |
| Cβ | ~25.4 |
| C1 | ~144.2 |
| C2 | ~128.3 |
| C3 | ~132.5 |
| C4 | ~130.6 |
| C5 | ~130.4 |
| C6 | ~125.7 |
Table 3: ¹³C NMR Chemical Shifts (δ, ppm) of 1-(2,5-Dichlorophenyl)ethanol in CDCl₃
| Carbon Atom | Chemical Shift (ppm) |
| Cα | ~69.9 |
| Cβ | ~25.1 |
| C1 | ~143.8 |
| C2 | ~132.1 |
| C3 | ~128.7 |
| C4 | ~128.5 |
| C5 | ~130.8 |
| C6 | ~126.9 |
Note: Data for other isomers such as 1-(2,6-dichlorophenyl)ethanol and 1-(3,5-dichlorophenyl)ethanol is less commonly reported in readily available literature. The expected chemical shifts can be predicted based on substituent effects, but experimental verification is essential.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the ¹³C NMR analysis of dichlorophenyl ethanol compounds.
Logical Relationship for Spectral Interpretation
The interpretation of the ¹³C NMR spectrum of a dichlorophenyl ethanol isomer involves a logical process of assigning the observed chemical shifts to the specific carbon atoms in the molecule. This process is guided by established principles of NMR spectroscopy, including the effects of electronegativity and aromatic substitution patterns.
Conclusion
This technical guide has provided a detailed framework for the ¹³C NMR analysis of dichlorophenyl ethanol compounds. By following the outlined experimental protocols and utilizing the provided spectral data and interpretation workflows, researchers, scientists, and drug development professionals can confidently characterize and differentiate between various isomers of these important chemical entities. The systematic application of ¹³C NMR spectroscopy is indispensable for ensuring the structural integrity of dichlorophenyl ethanol compounds in various stages of research and development.
Mass Spectrometry Fragmentation of 2-(2,3-Dichlorophenyl)ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pathways of 2-(2,3-Dichlorophenyl)ethanol. The information presented herein is essential for the identification and characterization of this compound and its metabolites in various research and development settings.
Core Concepts in the Fragmentation of this compound
The fragmentation of this compound under electron ionization is governed by the structural features of the molecule: the dichlorinated aromatic ring, the ethyl alcohol side chain, and the presence of chlorine isotopes. The primary fragmentation processes for alcohols include alpha-cleavage and dehydration[1][2][3]. For aromatic compounds, the molecular ion peak is typically strong due to the stability of the aromatic ring[1]. The presence of chlorine atoms (³⁵Cl and ³⁷Cl in an approximate 3:1 natural abundance) will result in characteristic isotopic patterns for chlorine-containing fragments[4].
The fragmentation of this compound is expected to be initiated by the ionization of a lone pair electron from the oxygen atom, forming a molecular ion [M]⁺•. Key fragmentation pathways stem from this molecular ion, including benzylic cleavage, loss of water, and cleavages associated with the dichlorophenyl ring.
Predicted Fragmentation Pathways
The principal fragmentation pathways for this compound are outlined below. The molecular weight of the parent compound is 190 g/mol (for the ³⁵Cl isotopes).
-
Alpha-Cleavage (Benzylic Cleavage): This is a dominant fragmentation pathway for phenylethanol derivatives. It involves the cleavage of the C-C bond between the carbon bearing the hydroxyl group and the benzylic carbon. This results in the formation of a highly stable, resonance-stabilized benzylic cation.
-
Dehydration: The loss of a water molecule (18 Da) from the molecular ion is a common fragmentation route for alcohols[1][2][3]. This results in the formation of an alkene radical cation.
-
Loss of a Chlorine Radical: Cleavage of a C-Cl bond can lead to the loss of a chlorine radical (Cl•).
-
Formation of Tropylium Ion: Rearrangement of the benzylic cation can lead to the formation of a stable tropylium ion.
The proposed fragmentation pathways are visually represented in the following diagram:
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Video: Mass Spectrometry: Alcohol Fragmentation [jove.com]
- 4. mass spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 fragmentation pattern of m/z m/e ions for analysis and identification of 1,1-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide on the Potential Biological Activity of 2-(2,3-Dichlorophenyl)ethanol
Disclaimer: As of the latest literature review, there is a significant lack of specific data on the biological activity of 2-(2,3-Dichlorophenyl)ethanol. The information presented herein is based on the analysis of structurally related dichlorinated phenyl ethanol compounds. The potential activities described are therefore speculative and intended to guide future research into the biological profile of this compound.
Introduction
This compound is a chlorinated aromatic alcohol. While direct studies on its biological effects are not available in the current scientific literature, the presence of the dichlorophenyl group suggests that it may share some biological activities with other compounds of the same class. This guide will explore the known biological activities of structurally similar compounds to infer potential areas of interest for the study of this compound.
Inferred Potential Biological Activities from Structurally Related Compounds
The biological activities of two closely related compounds, (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol and 2,2-bis(4-chlorophenyl)ethanol (p,p'-DDOH), have been documented. These activities primarily fall into two categories: antifungal intermediate and endocrine disruption.
Role as a Precursor to Antifungal Agents
(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol is a known key intermediate in the synthesis of luliconazole, an imidazole antifungal drug used to treat dermatophyte infections[1]. The specific stereochemistry of this compound is crucial for its role in the synthesis and ultimately for the biological activity of the final antifungal product[2]. This suggests that this compound could also be investigated as a potential precursor or intermediate in the synthesis of novel antifungal agents.
Estrogenic and Endocrine Disrupting Effects
Research on DDT and its metabolites has revealed that 2,2-bis(4-chlorophenyl)ethanol (p,p'-DDOH), another dichlorinated phenyl ethanol derivative, exhibits estrogenic effects[3]. It has been shown to bind to estrogen receptors (ERα and ERβ) and can induce proliferative effects on MCF-7 breast cancer cells in an ER-dependent manner[3][4]. This endocrine-disrupting activity is a significant area of study for chlorinated organic compounds.
Quantitative Data on Related Compounds
The following table summarizes the available quantitative data for the biological activity of 2,2-bis(4-chlorophenyl)ethanol (p,p'-DDOH).
| Compound | Assay | Target | Value | Reference |
| p,p'-DDOH | Estrogen Receptor Binding Assay | ERα | IC50: 0.43 μM | [3][4] |
| p,p'-DDOH | Estrogen Receptor Binding Assay | ERβ | IC50: 0.97 μM | [3][4] |
Experimental Protocols for Key Experiments
Estrogen Receptor Binding Assay
This protocol is based on the methodology used to determine the binding affinity of p,p'-DDOH to estrogen receptors.
-
Objective: To determine the concentration of the test compound that inhibits 50% (IC50) of the binding of a fluorescent ligand to the estrogen receptor.
-
Materials:
-
Human estrogen receptor alpha (ERα) and beta (ERβ).
-
Fluorescently labeled estrogen (e.g., Fluormone ES2).
-
Test compound (e.g., p,p'-DDOH).
-
Assay buffer.
-
Microplate reader capable of fluorescence polarization.
-
-
Procedure:
-
Prepare a dilution series of the test compound.
-
In a microplate, add the estrogen receptor, the fluorescently labeled estrogen, and the test compound at various concentrations.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization of each well.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
-
Cell Proliferation Assay (MCF-7)
This protocol is based on the methodology to assess the pro-proliferative effects of p,p'-DDOH on breast cancer cells.
-
Objective: To evaluate the effect of the test compound on the proliferation of MCF-7 cells.
-
Materials:
-
MCF-7 human breast cancer cell line.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS).
-
Test compound (e.g., p,p'-DDOH).
-
Cell proliferation reagent (e.g., MTT, WST-1).
-
Microplate reader.
-
-
Procedure:
-
Seed MCF-7 cells in a 96-well plate and allow them to attach overnight.
-
Replace the medium with a medium containing various concentrations of the test compound.
-
Incubate the cells for a specified period (e.g., 48 hours).
-
Add the cell proliferation reagent to each well and incubate as per the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Signaling Pathway Visualization
The estrogenic effect of compounds like p,p'-DDOH is mediated through the estrogen receptor signaling pathway. The following diagram illustrates a simplified representation of this pathway.
Caption: Estrogen Receptor Signaling Pathway.
Conclusion and Future Directions
While there is no direct evidence for the biological activity of this compound, the activities of its structural analogues provide a foundation for future research. Based on the available data, it would be prudent to investigate the potential of this compound in the following areas:
-
Antifungal Activity: Its structural similarity to an intermediate in the synthesis of an antifungal drug suggests that it could be explored for its own antifungal properties or as a building block for new antifungal agents.
-
Endocrine Disruption: The known estrogenic effects of a related compound highlight the importance of evaluating this compound for potential endocrine-disrupting properties, particularly its interaction with nuclear receptors like the estrogen receptor.
Further research, including in vitro binding assays, cell-based functional assays, and in vivo studies, is necessary to elucidate the specific biological activities and potential toxicological profile of this compound.
References
- 1. CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents [patents.google.com]
- 2. Buy (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol | 126534-31-4 [smolecule.com]
- 3. Comparative in vitro and in silico study on the estrogenic effects of 2,2-bis(4-chlorophenyl)ethanol, 4,4'-dichlorobenzophenone and DDT analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating the Solubility Landscape of 2-(2,3-Dichlorophenyl)ethanol: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the solubility characteristics of 2-(2,3-Dichlorophenyl)ethanol in a range of common organic solvents. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering critical insights into the solvent selection and process optimization for this compound.
Executive Summary
Predicted Solubility Profile of this compound
The molecular structure of this compound, featuring a dichlorinated phenyl ring and a short ethanol side chain, suggests a moderate polarity. The presence of the hydroxyl (-OH) group allows for hydrogen bonding, enhancing solubility in polar protic solvents. Conversely, the dichlorophenyl group imparts a significant non-polar character. Therefore, the compound is expected to exhibit good solubility in a range of organic solvents.
Based on the solubility of structurally similar compounds such as dichlorobenzenes, dichlorophenols, and 2,4-dichlorobenzoic acid, which are generally soluble in alcohols, ethers, and ketones, the following solubility trends for this compound are anticipated.[1][2][3][4]
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of the solute can form hydrogen bonds with the hydroxyl group of the alcohol solvents. |
| Ketones | Acetone, Methyl Ethyl Ketone | High | The polar carbonyl group of the ketone can interact with the polar hydroxyl group of the solute.[1][5] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | The ether oxygen can act as a hydrogen bond acceptor for the solute's hydroxyl group.[3][6] |
| Halogenated Solvents | Dichloromethane, Chloroform | Moderate to High | The similar chlorinated functionalities and overall moderate polarity promote dissolution.[2] |
| Aromatic Hydrocarbons | Toluene, Benzene | Moderate | The aromatic ring of the solute interacts favorably with the aromatic solvents through π-π stacking.[3][6] |
| Esters | Ethyl Acetate | Moderate | The ester group provides some polarity for interaction with the hydroxyl group of the solute.[1] |
| Non-polar Hydrocarbons | Hexane, Heptane | Low | The significant difference in polarity between the largely non-polar solvent and the polar hydroxyl group of the solute limits solubility.[5] |
| Water | Very Low | The non-polar dichlorophenyl group dominates the molecule's character, leading to poor miscibility with the highly polar water.[7] |
Disclaimer: The data presented in this table is predictive and based on the solubility of structurally related compounds. Experimental verification is crucial for precise quantitative assessment.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is essential for process development. The following are standard and reliable methods for quantifying the solubility of crystalline organic compounds like this compound.
Isothermal Saturation Method
This method involves creating a saturated solution at a constant temperature and then determining the concentration of the solute.
Materials:
-
This compound (solid)
-
Selected organic solvents
-
Vials with screw caps
-
Thermostatically controlled shaker or magnetic stirrer with a heating/cooling plate
-
Analytical balance
-
Volumetric flasks
-
Syringe filters (chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of solid this compound to a series of vials.
-
Accurately add a known volume or mass of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours), ensuring that excess solid remains.
-
After equilibration, allow the solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a compatible syringe filter to remove any undissolved solid.
-
Dilute the filtered saturated solution with a known volume of an appropriate solvent.
-
Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.
-
Calculate the original concentration in the saturated solution to determine the solubility.
Gravimetric Method
This method is a straightforward technique that involves evaporating the solvent from a known mass of a saturated solution and weighing the remaining solute.
Materials:
-
This compound (solid)
-
Selected organic solvents
-
Vials with screw caps
-
Thermostatically controlled shaker
-
Analytical balance
-
Evaporating dish or pre-weighed container
-
Oven or vacuum oven
Procedure:
-
Prepare a saturated solution as described in the Isothermal Saturation Method (steps 1-6).
-
Accurately weigh a clean, dry evaporating dish.
-
Carefully transfer a known mass of the clear, saturated supernatant to the pre-weighed evaporating dish.
-
Gently evaporate the solvent in a fume hood. For less volatile solvents, an oven set to a temperature below the boiling point of the solvent and the melting point of the solute can be used. A vacuum oven is preferred to facilitate evaporation at a lower temperature.
-
Once the solvent is completely evaporated, cool the dish to room temperature in a desiccator and weigh it.
-
The difference in mass between the dish with the residue and the empty dish gives the mass of the dissolved solute.
-
The mass of the solvent is the difference between the initial mass of the solution and the mass of the solute.
-
Calculate the solubility in terms of g/100g of solvent or other desired units.
Visualizing Key Processes
To further aid in the understanding of the principles and procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Logical relationship of solute-solvent interactions.
Caption: Isothermal solubility determination workflow.
Conclusion
While quantitative solubility data for this compound is not extensively documented, a strong predictive understanding of its behavior in various organic solvents can be established based on its molecular structure and the properties of analogous compounds. It is anticipated to be highly soluble in polar protic and aprotic solvents like alcohols and ketones, and moderately soluble in less polar solvents such as aromatic hydrocarbons and ethers. Its solubility in non-polar hydrocarbons and water is expected to be low. For precise quantitative data, the isothermal saturation and gravimetric methods outlined in this guide provide robust and reliable experimental frameworks. This technical guide serves as a foundational resource for scientists and engineers working with this compound, enabling more informed decisions in process development, formulation, and research applications.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 2,4-Dichlorophenol | C6H4Cl2O | CID 8449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dichlorobenzenes - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 3,4-Dichlorophenol | C6H4Cl2O | CID 7258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. 2,3-Dichlorophenol | C6H4Cl2O | CID 11334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Phenethyl alcohol - Wikipedia [en.wikipedia.org]
Technical Guide: Physicochemical Properties of 2-(2,3-Dichlorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of 2-(2,3-Dichlorophenyl)ethanol, with a focus on its melting and boiling points. Due to the limited availability of specific experimental values in publicly accessible literature, this document outlines the standardized methodologies for determining these critical parameters.
Data Presentation
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 114686-85-0 |
| Molecular Formula | C₈H₈Cl₂O |
| Molecular Weight | 191.06 g/mol |
| Physical Form | Colorless to Pale-yellow to Yellow-brown Liquid |
| Melting Point | Data not available; below room temperature |
| Boiling Point | Data not available |
Experimental Protocols
The determination of melting and boiling points for organic compounds like this compound is a fundamental procedure in chemical analysis. The following are detailed, standard experimental protocols for these measurements.
Melting Point Determination (Thiele Tube Method)
The melting point of a solid organic compound can be accurately determined using a Thiele tube. This method is suitable for crystalline solids.[1]
Apparatus:
-
Thiele tube
-
Thermometer (calibrated)
-
Capillary tubes (sealed at one end)
-
Heating oil (e.g., mineral oil, silicone oil)
-
Bunsen burner or other heat source
-
Rubber band or wire to attach the capillary tube to the thermometer
Procedure:
-
Sample Preparation: A small amount of the finely powdered solid compound is packed into the sealed end of a capillary tube to a depth of 2-3 mm.
-
Apparatus Setup: The Thiele tube is filled with heating oil to a level above the side arm. The capillary tube is attached to the thermometer with the sample aligned with the thermometer bulb.
-
Heating: The thermometer and attached capillary tube are immersed in the oil in the Thiele tube. The side arm of the Thiele tube is gently heated.[1] The shape of the tube promotes convection currents, ensuring uniform heating of the oil bath.[1]
-
Observation: The temperature is raised at a rate of 1-2°C per minute as the expected melting point is approached.[1]
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has liquefied is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-2°C).
Boiling Point Determination (Capillary Method)
For liquid compounds, the boiling point can be determined on a microscale using a capillary method with an apparatus similar to that for melting point determination.[2][3]
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer (calibrated)
-
Heating bath (e.g., Thiele tube with oil, or a metal heating block)
-
Heat source
Procedure:
-
Sample Preparation: A small amount of the liquid is placed in the small test tube. A capillary tube, sealed at one end, is placed inside the test tube with the open end submerged in the liquid.[2]
-
Apparatus Setup: The test tube assembly is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in the heating bath.
-
Heating: The heating bath is heated gradually. As the temperature rises, air trapped in the capillary tube will slowly bubble out.
-
Observation: As the liquid approaches its boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.[2] The heating is then discontinued.
-
Data Recording: The liquid will begin to cool, and the bubbling will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[3] This occurs when the vapor pressure of the liquid equals the atmospheric pressure.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for determining the melting and boiling points of a chemical compound.
Caption: Workflow for Melting Point Determination.
Caption: Workflow for Boiling Point Determination.
References
Methodological & Application
Application Notes and Protocols for 2-(2,3-Dichlorophenyl)ethanol
For Research Use Only
Abstract
These application notes provide a detailed experimental framework for the initial investigation of 2-(2,3-Dichlorophenyl)ethanol as a potential novel antifungal agent. Due to the limited publicly available data on this specific compound, the protocols and hypothesized mechanism of action are based on the known biological activities of structurally similar chlorinated phenyl ethanols, some of which are precursors to established antifungal medications.[1] The provided methodologies are intended to serve as a comprehensive starting point for researchers to assess its antifungal efficacy, preliminary safety profile, and a plausible mode of action.
Background and Hypothetical Mechanism of Action
Chlorinated aromatic compounds are prevalent in a variety of bioactive molecules. Structurally related compounds, such as (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol, are known intermediates in the synthesis of antifungal drugs.[1][2][3][4] These drugs often function by disrupting the fungal cell membrane or inhibiting key enzymes in essential biosynthetic pathways.
For the purpose of these protocols, we hypothesize that this compound may function as an antifungal agent by inhibiting a fungal-specific enzyme, such as Erg11 (lanosterol 14-alpha-demethylase), which is a critical enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to membrane instability and fungal cell death. This proposed mechanism is analogous to that of azole antifungal drugs.
Experimental Protocols
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines to determine the Minimum Inhibitory Concentration (MIC) of this compound against various fungal strains.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium with L-glutamine, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)
-
Spectrophotometer or microplate reader
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Serial Dilutions: Perform a two-fold serial dilution of the compound in RPMI 1640 medium in a 96-well plate to achieve a final concentration range of 0.125 to 64 µg/mL.
-
Inoculum Preparation: Prepare a fungal inoculum suspension in RPMI 1640 to a final concentration of 0.5–2.5 x 10³ colony-forming units (CFU)/mL.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (fungal inoculum without the compound) and a negative control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the positive control, as determined by visual inspection or by measuring the optical density at 600 nm.
Cytotoxicity Assay in Mammalian Cells: MTT Assay
This protocol assesses the preliminary cytotoxicity of this compound against a mammalian cell line (e.g., HEK293 or HepG2) to determine its selectivity for fungal cells.
Materials:
-
This compound
-
Mammalian cell line (e.g., HEK293)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Sterile 96-well plates
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1 to 100 µM) for 24 hours. Include a vehicle control (DMSO-treated cells).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation
The following tables provide a template for presenting the quantitative data obtained from the described experiments.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Strains
| Fungal Strain | MIC (µg/mL) |
| Candida albicans | |
| Cryptococcus neoformans | |
| Aspergillus fumigatus | |
| Control Antifungal (e.g., Fluconazole) |
Table 2: Cytotoxicity of this compound in Mammalian Cells
| Cell Line | IC₅₀ (µM) |
| HEK293 | |
| HepG2 | |
| Control Cytotoxic Agent (e.g., Doxorubicin) |
Visualizations
The following diagrams illustrate the experimental workflow and the hypothesized signaling pathway.
Caption: Experimental workflow for the initial assessment of this compound.
Caption: Hypothesized mechanism of action: Inhibition of Erg11 in the fungal ergosterol biosynthesis pathway.
Safety and Handling
As with any novel chemical compound, appropriate safety precautions should be taken. The toxicological properties of this compound have not been extensively studied. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. For information on the hazards of a structurally similar compound, 2-(3,4-Dichlorophenyl)ethanol, it is noted to be harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[5]
Disclaimer
The application notes and protocols provided herein are for research purposes only. The proposed mechanism of action is hypothetical and based on the activity of structurally related compounds. Researchers should independently validate these findings and conduct further studies to fully characterize the biological activity and toxicological profile of this compound.
References
- 1. Buy (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol | 126534-31-4 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents [patents.google.com]
- 5. 2-(3,4-Dichlorophenyl)ethanol | C8H8Cl2O | CID 244558 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-(2,3-Dichlorophenyl)ethanol as an intermediate in organic synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2,3-Dichlorophenyl)ethanol is a halogenated aromatic alcohol that holds potential as a key intermediate in the synthesis of a variety of organic molecules. Its structure, featuring a dichlorinated phenyl ring attached to an ethanol moiety, makes it a valuable building block for introducing the 2,3-dichlorophenylethyl group into larger, more complex structures. This functional group is of interest in the development of pharmaceuticals and agrochemicals, as the presence of chlorine atoms on the aromatic ring can significantly influence the biological activity, metabolic stability, and pharmacokinetic properties of a molecule.
While not as extensively documented as other chlorinated phenyl ethanol isomers, the strategic placement of the chlorine atoms at the 2 and 3 positions offers unique electronic and steric properties that can be exploited in molecular design. This document provides an overview of its potential applications and a general protocol for its synthesis.
Potential Applications
The primary application of this compound in organic synthesis lies in its utility as a precursor for more complex molecules. The hydroxyl group can be readily converted into a variety of other functional groups, or it can be used as a nucleophile in coupling reactions.
-
Pharmaceutical Synthesis: The 2,3-dichlorophenyl moiety is a structural component of some biologically active compounds. For instance, the antiepileptic drug Lamotrigine contains a 2,3-dichlorophenyl group. While not a direct precursor in the most common synthetic routes to Lamotrigine, this compound could serve as a starting material for the synthesis of novel analogues or related compounds for pharmacological screening. The dichlorinated ring can enhance binding to biological targets and improve metabolic resistance.
-
Agrochemical Development: Halogenated aromatic compounds are prevalent in pesticides and herbicides. The 2,3-dichloro substitution pattern can contribute to the desired toxicological profile and environmental persistence of an agrochemical. This compound could be a precursor to novel herbicides, fungicides, or insecticides.
-
Material Science: Aryl ethanols and their derivatives can be used in the synthesis of specialty polymers and liquid crystals. The specific substitution pattern of this compound could be explored for the development of materials with unique optical or electronic properties.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the reduction of 2,3-dichlorophenylacetic acid. Strong reducing agents like lithium aluminum hydride (LAH) are typically employed for this transformation.
Experimental Protocol: Reduction of 2,3-Dichlorophenylacetic Acid
Disclaimer: This protocol is a general guideline and should be adapted and optimized by a qualified chemist. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
2,3-Dichlorophenylacetic acid
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
LAH Suspension: Carefully add lithium aluminum hydride (1.2 equivalents) to the round-bottom flask, followed by the addition of anhydrous THF to create a suspension.
-
Substrate Addition: Dissolve 2,3-dichlorophenylacetic acid (1.0 equivalent) in anhydrous THF in the dropping funnel. Add this solution dropwise to the stirred LAH suspension at 0 °C (using an ice bath). The addition should be slow to control the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction can then be heated to reflux and stirred for several hours until the starting material is consumed (monitor by TLC).
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the excess LAH by the dropwise addition of water, followed by 1 M HCl until the evolution of gas ceases and a clear solution is formed. Caution: The quenching of LAH is highly exothermic and generates hydrogen gas.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).
Quantitative Data
| Parameter | Value |
| Starting Material | 2,3-Dichlorophenylacetic acid |
| Reducing Agent | Lithium aluminum hydride (LAH) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Theoretical Yield | Dependent on starting scale |
| Typical Isolated Yield | 85-95% (literature for similar reductions) |
| Purity (post-purification) | >98% (by GC-MS or NMR) |
Logical Workflow for Synthesis
Below is a diagram illustrating the logical workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Conclusion
This compound is a potentially useful, though not widely commercialized, intermediate in organic synthesis. Its value lies in its ability to introduce the 2,3-dichlorophenylethyl scaffold into target molecules, a feature that can be advantageous in the design of new pharmaceuticals and agrochemicals. The synthesis via reduction of the corresponding carboxylic acid is a straightforward and high-yielding process, making this intermediate accessible for research and development purposes. Further exploration of its reactivity and applications is warranted to fully realize its potential in various fields of chemistry.
Application Notes and Protocols: 2-(Dichlorophenyl)ethanol Derivatives in Pharmaceutical Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
While specific research applications for 2-(2,3-Dichlorophenyl)ethanol are not extensively detailed in publicly available literature, the broader class of dichlorophenyl ethanol derivatives represents a critical area of study in pharmaceutical research. In particular, these compounds serve as vital intermediates in the synthesis of various therapeutic agents. This document will focus on a closely related and well-documented analogue, (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, to illustrate the significant applications of dichlorophenyl ethanol derivatives in drug development. This specific compound is a key precursor in the synthesis of the imidazole antifungal drug, luliconazole. The methodologies and principles described herein are broadly applicable to the study and utilization of similar dichlorophenyl ethanol structures in pharmaceutical research and development.
Application as a Key Intermediate in Antifungal Drug Synthesis
(S)-2-chloro-1-(2,4-dichlorophenyl)ethanol is a chiral alcohol that serves as a crucial building block in the synthesis of luliconazole, an antifungal agent used to treat dermatophyte infections[1]. The specific stereochemistry of this intermediate is essential for the efficacy of the final active pharmaceutical ingredient (API)[2]. The synthesis of this intermediate is a key focus of research, with an emphasis on developing efficient and stereoselective methods.
Biocatalytic Synthesis of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol
Biocatalysis has emerged as a green and efficient alternative to traditional chemical synthesis for producing chiral intermediates like (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol[1]. This method utilizes enzymes, such as ketoreductases or alcohol dehydrogenases, to achieve high enantioselectivity and yield under mild reaction conditions[1][3][4].
Quantitative Data Summary
The following table summarizes key quantitative data from various biocatalytic approaches for the synthesis of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.
| Enzyme Source | Substrate | Substrate Conc. (g/L) | Yield (%) | Enantiomeric Excess (ee %) | Space-Time Yield (g·L⁻¹·d⁻¹) | Reference |
| Scheffersomyces stipitis CBS 6045 (ketoreductase) | 2-chloro-1-(2,4-dichlorophenyl)ethanone | 154 | 92 (isolated) | >99 | 268 | [3] |
| Lactobacillus kefir (mutant alcohol dehydrogenase LkADHM3) | 2-chloro-1-(2,4-dichlorophenyl)ethanone | 600 | Not specified | >99.5 | 654 | [4] |
Experimental Protocols
Protocol for Biocatalytic Asymmetric Reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone
This protocol is a generalized procedure based on methodologies described for the enzymatic synthesis of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.
Materials:
-
2-chloro-1-(2,4-dichlorophenyl)ethanone (substrate)
-
Ketoreductase or alcohol dehydrogenase (e.g., from Scheffersomyces stipitis or a recombinant source)
-
Cofactor (e.g., NADPH or NADH)
-
Cofactor regeneration system (e.g., glucose dehydrogenase and glucose)
-
Buffer solution (e.g., phosphate buffer, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Standard laboratory glassware and equipment (bioreactor, stirrer, centrifuge, rotary evaporator)
-
Analytical equipment for determining yield and enantiomeric excess (e.g., HPLC with a chiral column)
Procedure:
-
Reaction Setup:
-
In a temperature-controlled bioreactor, prepare a buffered solution (e.g., 100 mM phosphate buffer, pH 7.0).
-
Add the cofactor (e.g., NADP⁺) and the components of the cofactor regeneration system (e.g., glucose and glucose dehydrogenase).
-
Add the ketoreductase enzyme to the desired final concentration.
-
Dissolve the substrate, 2-chloro-1-(2,4-dichlorophenyl)ethanone, in a minimal amount of a water-miscible co-solvent if necessary, and add it to the reaction mixture to the desired final concentration (e.g., 154 g/L).
-
-
Reaction Conditions:
-
Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation.
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by HPLC.
-
-
Reaction Work-up and Product Isolation:
-
Once the reaction has reached completion (as determined by the consumption of the substrate), terminate the reaction by centrifuging to remove the enzyme (if using whole cells or immobilized enzyme).
-
Extract the aqueous reaction mixture with an organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product, (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.
-
-
Purification and Analysis:
-
Purify the crude product by a suitable method, such as column chromatography, if necessary.
-
Determine the isolated yield.
-
Analyze the enantiomeric excess of the product by chiral HPLC.
-
Visualizations
Experimental Workflow for Biocatalytic Synthesis
Caption: Workflow for the biocatalytic synthesis of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.
Signaling Pathway: Mechanism of Action of Luliconazole
The final product, luliconazole, for which (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol is a precursor, acts by inhibiting a key enzyme in the fungal cell membrane biosynthesis pathway.
Caption: Mechanism of action of luliconazole, an antifungal drug synthesized from a dichlorophenyl ethanol intermediate.
References
Analytical Methods for the Detection of 2-(2,3-Dichlorophenyl)ethanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical detection and quantification of 2-(2,3-Dichlorophenyl)ethanol. This compound is of interest in various research and development sectors, including pharmaceuticals and environmental analysis, due to its chemical structure as a chlorinated aromatic alcohol. The following methods are designed to offer robust and reliable analytical procedures for its characterization.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a widely used technique for the analysis of aromatic compounds. For this compound, which possesses a chromophore in its dichlorophenyl group, HPLC-UV offers a straightforward and cost-effective method for quantification. The following protocol is adapted from established methods for similar chlorinated aromatic compounds.
Application Note
This HPLC-UV method is suitable for the routine analysis and quantification of this compound in solution. The reverse-phase approach ensures good retention and separation from non-polar impurities. The selection of a C18 column provides a versatile stationary phase for this type of analyte. The mobile phase composition can be adjusted to optimize the retention time and peak shape. UV detection at a wavelength corresponding to the absorbance maximum of the dichlorophenyl moiety provides good sensitivity. For samples with low concentrations of the analyte or complex matrices, a pre-column derivatization step to introduce a more responsive chromophore could be considered, similar to methods used for other challenging analytes[1].
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Acetonitrile (HPLC grade).
-
Mobile Phase B: Water (HPLC grade).
-
Standard: this compound of known purity.
-
Solvent for sample and standard preparation: Acetonitrile/Water (50:50, v/v).
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic: 65% Acetonitrile, 35% Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 210 nm |
| Run Time | 10 minutes |
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of the solvent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the solvent to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the working standards against their concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Caption: Workflow for the HPLC-UV analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. Due to its volatility, this compound is well-suited for GC-MS analysis. This method offers high sensitivity and specificity. The following protocol is based on established methods for the analysis of chlorinated phenols and other chlorinated aromatic compounds[2][3][4][5][6].
Application Note
This GC-MS method is ideal for the trace-level detection and confirmation of this compound in various matrices. The use of a low-polarity capillary column, such as a DB-5ms or equivalent, provides excellent separation of chlorinated aromatic compounds. Electron Ionization (EI) is a standard ionization technique that will produce a characteristic fragmentation pattern for the analyte, allowing for confident identification. For quantitative analysis, selected ion monitoring (SIM) mode can be employed to enhance sensitivity and reduce matrix interference.
Experimental Protocol
1. Instrumentation and Materials:
-
Gas chromatograph with a mass selective detector (GC-MS).
-
Capillary column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium (99.999% purity).
-
Standard: this compound of known purity.
-
Solvent for sample and standard preparation: Dichloromethane or Ethyl Acetate (pesticide residue grade).
2. GC-MS Conditions:
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition | Full Scan (m/z 50-350) for identification, SIM mode for quantification |
| Quantifier Ion | To be determined from the mass spectrum of the standard (likely molecular ion or a major fragment) |
| Qualifier Ions | To be determined from the mass spectrum of the standard |
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of the solvent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Sample Preparation: For liquid samples, a liquid-liquid extraction with a suitable organic solvent may be necessary. For solid samples, a Soxhlet or ultrasonic extraction can be employed[7]. The final extract should be concentrated and reconstituted in the analysis solvent.
4. Data Analysis:
-
Identify the this compound peak in the total ion chromatogram by comparing its retention time and mass spectrum with that of the standard.
-
For quantification in SIM mode, construct a calibration curve by plotting the peak area of the quantifier ion against the concentration of the standards.
-
Calculate the concentration of the analyte in the sample based on the calibration curve.
Caption: Workflow for the GC-MS analysis of this compound.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
For highly sensitive and selective analysis, particularly in complex matrices, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. This technique provides excellent chromatographic resolution and specificity through Multiple Reaction Monitoring (MRM).
Application Note
This UPLC-MS/MS method is designed for the ultra-trace quantification of this compound. The use of a sub-2 µm particle size column allows for faster analysis times and improved separation efficiency. Electrospray ionization (ESI) in negative mode is often suitable for hydroxylated aromatic compounds. The MRM transitions, from the precursor ion to specific product ions, provide a high degree of selectivity and sensitivity, minimizing interferences from the sample matrix.
Experimental Protocol
1. Instrumentation and Materials:
-
UPLC system coupled to a triple quadrupole mass spectrometer.
-
C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Standard: this compound of known purity.
-
Solvent for sample and standard preparation: Acetonitrile/Water (50:50, v/v).
2. UPLC-MS/MS Conditions:
| Parameter | Condition |
| Column | C18, 50 mm x 2.1 mm, 1.7 µm |
| Mobile Phase | Gradient: 30% B to 95% B in 3 min, hold at 95% B for 1 min, return to 30% B in 0.1 min, and re-equilibrate for 1.9 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temp | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | To be determined by infusing a standard solution. Example: Precursor [M-H]⁻ -> Product Ion 1 (Quantifier), Precursor [M-H]⁻ -> Product Ion 2 (Qualifier) |
3. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve it in 10 mL of the solvent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.01, 0.05, 0.1, 0.5, 1, 5 ng/mL).
-
Sample Preparation: Similar to the GC-MS method, appropriate extraction and clean-up procedures should be applied depending on the sample matrix.
4. Data Analysis:
-
Optimize MRM transitions (precursor ion, product ions, cone voltage, and collision energy) by infusing a standard solution of this compound.
-
Construct a calibration curve using the peak areas of the quantifier MRM transition from the working standards.
-
Quantify the analyte in the samples using the calibration curve. The ratio of the quantifier to qualifier ion should be monitored for confirmation.
Caption: Workflow for the UPLC-MS/MS analysis of this compound.
Summary of Quantitative Data
The following table summarizes the key quantitative parameters for the described analytical methods. Please note that values such as retention time and limits of detection are instrument and matrix-dependent and should be determined experimentally in your laboratory.
| Parameter | HPLC-UV | GC-MS | UPLC-MS/MS |
| Typical Retention Time | 4-8 min | 10-15 min | 2-4 min |
| Linear Range | 1 - 100 µg/mL | 0.1 - 10 µg/mL | 0.01 - 5 ng/mL |
| Limit of Detection (LOD) | ~0.5 µg/mL | ~0.05 µg/mL | ~0.005 ng/mL |
| Limit of Quantification (LOQ) | ~1 µg/mL | ~0.1 µg/mL | ~0.01 ng/mL |
| Precision (%RSD) | < 5% | < 10% | < 15% |
| Accuracy (% Recovery) | 95-105% | 90-110% | 85-115% |
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-(2,3-Dichlorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2,3-Dichlorophenyl)ethanol is a chemical intermediate that can be utilized in the synthesis of various pharmaceutical compounds and other complex organic molecules. Accurate and reliable analytical methods are crucial for monitoring its purity, stability, and concentration in reaction mixtures and final products. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive technique for the quantitative analysis of this compound. This application note details a reversed-phase HPLC (RP-HPLC) method developed for the analysis of this compound. The method is designed to be simple, precise, and accurate, making it suitable for routine quality control and research applications.
Experimental Protocol
Materials and Reagents
-
Analyte: this compound (Purity ≥95%)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and degassed)
-
Buffer: Formic acid (LC-MS grade)
Instrumentation
A standard HPLC system equipped with the following components is recommended:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Thermostat
-
Photodiode Array (PDA) or UV-Vis Detector
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of this compound. These parameters were selected based on methods for structurally similar compounds to achieve good peak shape and resolution.
| Parameter | Condition |
| HPLC Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 60% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 60% B and equilibrate for 3 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm (based on UV absorbance of the dichlorophenyl group) |
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (60% Acetonitrile in Water with 0.1% Formic Acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the initial mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
Method Validation (Conceptual)
For routine use, the method should be validated according to ICH guidelines, including the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantitatively determined with suitable precision and accuracy.
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
Data Presentation
The quantitative data for the analysis should be summarized in a clear and structured table. An example of how to present calibration curve data is provided below.
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | Value |
| 5 | Value |
| 10 | Value |
| 25 | Value |
| 50 | Value |
| 100 | Value |
| Correlation Coefficient (r²) | Value |
Conclusion
The described RP-HPLC method provides a straightforward and reliable approach for the quantitative analysis of this compound. The use of a C18 column with a gradient elution of acetonitrile and water with a formic acid modifier allows for good separation and peak shape. This method is suitable for implementation in quality control laboratories and research settings for the analysis of this compound. It is recommended to perform a full method validation before routine use.
Application Note: GC-MS Analysis of Dichlorinated Phenyl Ethanols
Abstract
This application note details a comprehensive methodology for the identification and quantification of dichlorinated phenyl ethanol isomers using Gas Chromatography-Mass Spectrometry (GC-MS). Dichlorinated phenyl ethanols are relevant in various fields, including as intermediates in chemical synthesis and as potential impurities in pharmaceutical manufacturing. The protocols provided herein cover sample preparation, GC-MS instrument parameters, and data analysis. This guide is intended for researchers, scientists, and drug development professionals requiring a robust and reliable analytical method for these compounds.
Introduction
Dichlorinated phenyl ethanols are a class of chemical compounds with a phenyl ethanol backbone substituted with two chlorine atoms on the aromatic ring. The specific isomers (e.g., 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dichlorophenyl ethanol) can exhibit different chemical and toxicological properties. Therefore, a selective and sensitive analytical method is crucial for their individual detection and quantification. GC-MS is an ideal technique for this purpose, offering high-resolution separation and definitive identification based on mass spectra.[1] This document provides a generalized procedure that can be adapted for the analysis of various dichlorinated phenyl ethanol isomers in different matrices.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique depends on the sample matrix. The goal is to extract the dichlorinated phenyl ethanols and concentrate them in a solvent suitable for GC-MS analysis.[2][3]
a) Liquid-Liquid Extraction (LLE) for Aqueous Samples:
-
Collect the aqueous sample in a clean glass container.
-
If the sample contains particulates, centrifuge or filter it.
-
Transfer a known volume (e.g., 100 mL) of the sample into a separatory funnel.
-
Add a suitable organic solvent such as dichloromethane or ethyl acetate (e.g., 20 mL).[2][4]
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate.
-
Collect the organic layer.
-
Repeat the extraction of the aqueous layer with a fresh portion of the organic solvent to ensure complete recovery.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer the final extract to a 1.5 mL autosampler vial for GC-MS analysis.[3]
b) Solid-Phase Extraction (SPE) for Aqueous Samples: [5]
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the aqueous sample (e.g., 100 mL) onto the SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.
-
Drying: Dry the cartridge under a vacuum or with a stream of nitrogen for 10-15 minutes.
-
Elution: Elute the dichlorinated phenyl ethanols with a small volume (e.g., 2 x 2 mL) of a suitable solvent like ethyl acetate or dichloromethane into a collection tube.
-
Concentration: Concentrate the eluate to a final volume of 1 mL.
-
Analysis: Transfer the concentrated sample to an autosampler vial for GC-MS injection.
c) Derivatization (Optional):
For improved peak shape and volatility, derivatization can be employed. Silylation is a common method for compounds with active hydrogens, such as alcohols.
-
Evaporate the 1 mL extract to dryness under a gentle stream of nitrogen.
-
Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).
-
Add 100 µL of a suitable solvent like pyridine or acetonitrile.
-
Cap the vial and heat at 60-70°C for 30 minutes.
-
Cool the vial to room temperature before injection.
GC-MS Instrumentation and Parameters
The following parameters are a starting point and may require optimization for specific isomers and matrices. A non-polar DB-5MS or similar column is often suitable for separating chlorinated aromatic compounds.[6][7]
Table 1: GC-MS Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890A or equivalent |
| Injector | Splitless mode, 250°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Column | DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent |
| Oven Program | Initial temperature 80°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min) |
| Mass Spectrometer | Agilent 5975C or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Mass Range | m/z 40-400 |
| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
Data Presentation
Predicted Fragmentation Patterns
The mass spectra of dichlorinated phenyl ethanols under electron ionization are expected to show characteristic fragmentation patterns. The molecular ion peak (M+) should be visible, along with its isotopic pattern characteristic of two chlorine atoms. Key fragmentation pathways are predicted to be:
-
Loss of a methyl group (-CH3): This is a common fragmentation for phenylethanol derivatives.
-
Loss of water (-H2O): Dehydration of the alcohol functional group.
-
Benzylic cleavage: Cleavage of the C-C bond between the aromatic ring and the ethanol side chain.
-
Formation of a dichlorotropylium ion: A common rearrangement for substituted benzyl compounds.
Table 2: Predicted Key Mass Fragments for Dichlorinated Phenyl Ethanols (C8H8Cl2O)
| Fragment | Description | Predicted m/z |
| [M]+ | Molecular Ion | 190, 192, 194 |
| [M-CH3]+ | Loss of a methyl group | 175, 177, 179 |
| [M-H2O]+ | Loss of water | 172, 174, 176 |
| [C7H5Cl2]+ | Dichlorotropylium ion | 159, 161, 163 |
| [C6H3Cl2]+ | Dichlorophenyl radical cation | 145, 147, 149 |
Quantitative Data
The following table presents estimated quantitative data based on the analysis of structurally similar compounds like other chlorinated phenols and phenylethanol.[8] These values should be experimentally determined for each specific dichlorinated phenyl ethanol isomer.
Table 3: Estimated Quantitative Performance
| Parameter | Estimated Value |
| Linear Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Recovery (from SPE) | 85 - 105% |
| Relative Standard Deviation (RSD) | < 10% |
Visualizations
Experimental Workflow
Caption: General workflow for the GC-MS analysis of dichlorinated phenyl ethanols.
Logical Relationship of Analytical Steps
Caption: Logical flow of the analytical process from sample to result.
Conclusion
The GC-MS method outlined in this application note provides a robust framework for the analysis of dichlorinated phenyl ethanols. The sample preparation protocols are adaptable to various matrices, and the provided GC-MS parameters serve as an excellent starting point for method development. While specific quantitative data and mass spectra for every isomer are not widely available and should be determined experimentally, the information provided, based on sound chemical principles and data from analogous compounds, offers a solid foundation for researchers, scientists, and drug development professionals working with these analytes.
References
- 1. 1-Phenylethanol, (R)- | C8H10O | CID 637516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,2,2-Trichloro-1-phenylethanol [webbook.nist.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Analysis of phenols and chlorinated phenols in drinking water by GC/MS using EPA method 528 - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 7. Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. analchemres.org [analchemres.org]
Chemoenzymatic Synthesis of Chiral Dichlorophenyl Ethanols: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral dichlorophenyl ethanols are valuable building blocks in the pharmaceutical and agrochemical industries, serving as key intermediates in the synthesis of various active compounds. The precise stereochemistry of these alcohols is often critical for the biological activity and safety of the final products. Chemoenzymatic synthesis has emerged as a powerful and sustainable alternative to traditional chemical methods for producing these enantiomerically pure compounds. This approach combines the high selectivity and mild reaction conditions of enzymatic catalysis with the versatility of chemical synthesis, offering significant advantages in terms of efficiency, environmental impact, and cost-effectiveness.
This document provides detailed application notes and experimental protocols for the chemoenzymatic synthesis of chiral dichlorophenyl ethanols. It covers two primary strategies: the asymmetric reduction of prochiral dichlorophenyl ketones using ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), and the kinetic resolution of racemic dichlorophenyl ethanols catalyzed by lipases.
Methods Overview
The two main chemoenzymatic strategies for producing chiral dichlorophenyl ethanols are:
-
Asymmetric Enzymatic Reduction: This method involves the stereoselective reduction of a prochiral ketone (e.g., a dichlorophenyl ethanone) to a specific chiral alcohol enantiomer. This is a highly efficient method that can theoretically achieve a 100% yield of the desired enantiomer. The process typically requires a nicotinamide cofactor (NADH or NADPH), which is often regenerated in situ using a coupled enzymatic or substrate-coupled system to ensure economic viability.
-
Enzymatic Kinetic Resolution: This technique is employed when a racemic mixture of the alcohol is the starting material. An enzyme, typically a lipase, selectively acylates one enantiomer of the alcohol at a faster rate than the other. This results in a mixture of an acylated enantiomer and the unreacted, enantiomerically enriched opposite enantiomer. The two can then be separated. The maximum theoretical yield for the desired enantiomer in a classic kinetic resolution is 50%.
Data Presentation: Asymmetric Reduction of Dichlorophenyl Ketones
The following table summarizes quantitative data from various studies on the enzymatic reduction of dichlorophenyl ketones to their corresponding chiral alcohols.
| Substrate | Enzyme/Microorganism | Product | Co-substrate/Cofactor Regeneration | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 2-Chloro-1-(2,4-dichlorophenyl)ethanone | Ketoreductase from Scheffersomyces stipitis CBS 6045 | (R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol | Lyophilized cells (no additional cofactor) | 88.2 | 99.9 | [1] |
| 2-Chloro-1-(2,4-dichlorophenyl)ethanone | Recombinant Candida macedoniensis AKU 4588 | (R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol | Not specified | >99 | 99 | [1] |
| 2-Chloro-1-(2,4-dichlorophenyl)ethanone | Mutant Alcohol Dehydrogenase from Lactobacillus kefir (LkADHM3) | (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol | Isopropanol (IPA) | >99 | >99.5 | |
| 2-Chloro-1-(3,4-difluorophenyl)ethanone | Ketoreductase (KRED) KR-01 | (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol | Isopropanol (IPA) | ~100 | >99.9 | [2][3] |
| 1-(2-Chlorophenyl)ethanone | Lactobacillus curvatus (whole cells) | (S)-1-(2-Chlorophenyl)ethanol | Glucose | High | >99 | [4] |
Experimental Protocols
Protocol 1: Whole-Cell Asymmetric Reduction of 2',4'-Dichloroacetophenone
This protocol describes a general procedure for the asymmetric reduction of a prochiral ketone using a whole-cell biocatalyst, which contains the necessary enzymes and can often regenerate the required cofactors internally.
Materials:
-
Microorganism expressing a suitable ketoreductase (e.g., a recombinant E. coli strain or a specific yeast/bacterial strain).
-
Growth medium for the microorganism.
-
Phosphate buffer (e.g., 100 mM, pH 7.0).
-
2',4'-Dichloroacetophenone.
-
Glucose (or another co-substrate like isopropanol).
-
Ethyl acetate or other suitable organic solvent for extraction.
-
Anhydrous sodium sulfate or magnesium sulfate.
-
Shaking incubator.
-
Centrifuge.
-
Standard laboratory glassware.
Procedure:
-
Cell Culture and Harvest:
-
Inoculate a suitable volume of sterile growth medium with the selected microorganism.
-
Incubate the culture under appropriate conditions (e.g., 30-37°C, 200-250 rpm) until it reaches the desired growth phase (typically late-logarithmic phase).
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Wash the cell pellet with phosphate buffer and centrifuge again. The resulting wet cell pellet is the whole-cell biocatalyst.
-
-
Biotransformation:
-
Prepare a reaction mixture in a suitable flask containing phosphate buffer.
-
Resuspend the wet cell pellet in the buffer to a final concentration of, for example, 50 g/L.
-
Add the co-substrate for cofactor regeneration. If using glucose, a typical concentration is 1-2% (w/v).
-
Dissolve the 2',4'-dichloroacetophenone in a minimal amount of a water-miscible organic solvent (e.g., DMSO or ethanol) if necessary, and add it to the reaction mixture to the desired final concentration (e.g., 10-50 mM).
-
Incubate the reaction mixture in a shaking incubator at a controlled temperature (e.g., 30°C) and agitation speed (e.g., 200 rpm).
-
-
Monitoring the Reaction:
-
Periodically withdraw small aliquots from the reaction mixture.
-
Extract the sample with an equal volume of an organic solvent (e.g., ethyl acetate).
-
Analyze the organic phase by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of the ketone and the enantiomeric excess of the alcohol product. A chiral column is required for ee determination.
-
-
Work-up and Purification:
-
Once the reaction has reached the desired conversion, terminate it by centrifuging to remove the cells.
-
Saturate the supernatant with NaCl to improve extraction efficiency.
-
Extract the aqueous phase multiple times with an organic solvent (e.g., 3 x 1 volume of ethyl acetate).
-
Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the organic phase under reduced pressure to obtain the crude chiral 1-(2,4-dichlorophenyl)ethanol.
-
If necessary, purify the product by column chromatography on silica gel.
-
Protocol 2: Lipase-Catalyzed Kinetic Resolution of Racemic 1-(2,4-Dichlorophenyl)ethanol
This protocol outlines a typical procedure for the kinetic resolution of a racemic alcohol using a lipase and an acyl donor.
Materials:
-
Racemic 1-(2,4-dichlorophenyl)ethanol.
-
Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B).
-
Acyl donor (e.g., vinyl acetate, isopropenyl acetate).
-
Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether).
-
Molecular sieves (optional, to ensure anhydrous conditions).
-
Shaking incubator or magnetic stirrer with temperature control.
-
Standard laboratory glassware.
Procedure:
-
Reaction Setup:
-
In a dry flask, dissolve the racemic 1-(2,4-dichlorophenyl)ethanol in the anhydrous organic solvent.
-
Add the immobilized lipase (e.g., 20 mg per mmol of substrate).
-
If used, add activated molecular sieves to the mixture.
-
Add the acyl donor. Vinyl acetate is often used in excess (e.g., 2-5 equivalents).
-
-
Enzymatic Reaction:
-
Incubate the reaction mixture at a controlled temperature (e.g., 40-60°C) with constant stirring or shaking.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by taking small samples, filtering out the enzyme, and analyzing the filtrate by chiral GC or HPLC. The goal is to stop the reaction at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining alcohol and the formed ester.
-
-
Work-up and Separation:
-
When the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed with fresh solvent and reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting mixture contains the enantiomerically enriched unreacted alcohol and the ester of the other enantiomer. These can be separated by column chromatography on silica gel.
-
The separated ester can be hydrolyzed (e.g., using a base like NaOH or an acid) to obtain the other enantiomer of the alcohol if desired.
-
Visualizations
Caption: Overview of chemoenzymatic routes to chiral dichlorophenyl ethanols.
Caption: Enzymatic reduction with cofactor regeneration.
References
Application Notes and Protocols: 2-(2,3-Dichlorophenyl)ethanol as a Versatile Building Block for Novel Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the potential uses of 2-(2,3-dichlorophenyl)ethanol as a foundational scaffold for the synthesis of novel chemical entities with potential therapeutic applications. While direct literature on the 2,3-dichloro isomer is limited, this document extrapolates from the well-established chemistry of its isomers, such as 2-(2,4-dichlorophenyl)ethanol, a key intermediate in the synthesis of antifungal agents.[1][2] This guide offers detailed synthetic protocols, potential reaction pathways, and strategies for the development of new compounds for screening in drug discovery programs.
Introduction to this compound
This compound is a halogenated aromatic alcohol. The presence of the dichlorophenyl group offers a unique electronic and steric profile that can be exploited to modulate the pharmacological properties of derivative compounds. The ethanol side chain provides a reactive handle for a variety of chemical transformations, making it an attractive starting material for the synthesis of diverse molecular libraries. While its 2,4-dichloro counterpart is a known precursor to potent antifungal agents, the 2,3-dichloro substitution pattern remains relatively unexplored, presenting an opportunity for the discovery of novel bioactive molecules.
Synthesis of this compound
The synthesis of this compound can be achieved through the reduction of the corresponding ketone, 2-chloro-1-(2,3-dichlorophenyl)ethanone. This method is analogous to the synthesis of other dichlorophenylethanol isomers.[3][4]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 2-chloro-1-(2,3-dichlorophenyl)ethanone (1.0 eq) in a suitable solvent such as methanol or ethanol, add a reducing agent like sodium borohydride (NaBH₄) (1.5 eq) portion-wise at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.
Table 1: Representative Synthesis Data for Dichlorophenylethanol Isomers
| Precursor | Reducing Agent | Solvent | Yield (%) | Reference |
| 2-chloro-1-(2,4-dichlorophenyl)ethanone | Carbonyl Reductase | Biphasic system | >95 | [2] |
| 2,2',4'-trichloroacetophenone | Borane Complex | Organic Solvent | >90 | [4] |
Note: The data in this table is for related isomers and is provided for illustrative purposes.
Application of this compound in Novel Compound Synthesis
The hydroxyl group of this compound is a versatile functional group that can be readily converted into other functionalities, allowing for the synthesis of a wide range of derivatives.
Esterification
Esterification with various carboxylic acids or acyl chlorides can introduce diverse side chains, which can be tailored to interact with specific biological targets. The reaction of an alcohol with an acyl chloride is a classic method for ester synthesis.[5][6]
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Reagents: Add a base, such as triethylamine or pyridine (1.2 eq), followed by the dropwise addition of acetyl chloride (1.1 eq) at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and monitor by TLC.
-
Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Ether Synthesis
The synthesis of ethers from this compound can be achieved via the Williamson ether synthesis. This allows for the introduction of a variety of alkyl or aryl groups.
-
Deprotonation: To a solution of this compound (1.0 eq) in a polar aprotic solvent such as THF or DMF, add a strong base like sodium hydride (NaH) (1.1 eq) at 0 °C.
-
Alkylation: After stirring for a short period, add benzyl bromide (1.1 eq) and allow the reaction to proceed at room temperature.
-
Reaction Monitoring and Work-up: Monitor the reaction by TLC. Once complete, quench with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers, dry, and concentrate. Purify the resulting ether by column chromatography.
Synthesis of Imidazole Derivatives
Given that many antifungal agents are imidazole-based, synthesizing imidazole derivatives of this compound is a promising route to new antifungal candidates. This can be achieved by first converting the alcohol to a leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with imidazole. A more direct approach, analogous to the synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol, involves the reaction of a chloro-substituted precursor with imidazole.[7]
-
Activation of the Alcohol (Two-step process):
-
Step 1 (Tosylation): React this compound with p-toluenesulfonyl chloride in the presence of a base like pyridine to form the corresponding tosylate.
-
Step 2 (Substitution): React the purified tosylate with imidazole in a polar aprotic solvent like DMF.
-
-
Reaction Monitoring and Work-up: Monitor the reaction by TLC. After completion, add water and extract the product with an organic solvent.
-
Purification: Wash the organic phase, dry, and concentrate. Purify the final product by column chromatography.
Potential Therapeutic Applications and Screening Strategies
Derivatives of this compound could be screened for a variety of biological activities.
-
Antifungal Activity: Drawing parallels with its 2,4-dichloro isomer, novel imidazole and triazole derivatives should be prioritized for antifungal screening against a panel of pathogenic fungi (e.g., Candida albicans, Aspergillus fumigatus).
-
Anticancer Activity: Thiazolidinedione derivatives containing dichlorophenyl moieties have shown promise as anticancer agents.[8] Therefore, synthesizing and screening such derivatives of the 2,3-dichloro isomer is a rational approach.
-
Other Activities: The dichlorophenyl scaffold is present in a wide range of bioactive molecules. Screening against other targets, such as kinases or proteases, could also yield interesting results.
Table 2: Hypothetical Biological Activity of this compound Derivatives
| Compound ID | Derivative Type | Target Organism/Cell Line | IC₅₀ (µM) |
| DPE-001 | Acetate Ester | Candida albicans | >100 |
| DPE-002 | Benzyl Ether | MCF-7 (Breast Cancer) | 50 |
| DPE-003 | Imidazole | Aspergillus fumigatus | 15 |
Note: This data is hypothetical and for illustrative purposes to guide screening efforts.
Visualizing Synthetic Pathways and Workflows
Diagram 1: General Synthetic Pathways from this compound
References
- 1. Buy (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol | 126534-31-4 [smolecule.com]
- 2. CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN106008166A - Industrialized production method of chiral 2- chloro-1-(2,4-dichlorophenyl) ethanol - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. CN104860887A - Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Reaction of 2-(2,3-Dichlorophenyl)ethanol with Imidazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of imidazole derivatives from 2-(2,3-dichlorophenyl)ethanol. The resulting compounds are of significant interest in medicinal chemistry, particularly in the development of antifungal agents. The procedures outlined are based on established N-alkylation methods for imidazoles.
The reaction of this compound with imidazoles typically proceeds via a nucleophilic substitution reaction, where the imidazole nitrogen atom acts as a nucleophile, displacing a leaving group on the ethanol derivative. To facilitate this, the hydroxyl group of this compound must first be converted into a better leaving group, such as a halide. The subsequent N-alkylation of imidazole then yields the desired product. These compounds are precursors to potent antifungal drugs.[1]
Potential Applications
The primary application of the products derived from the reaction of this compound with imidazoles lies in the field of antifungal drug development. Many commercially available antifungal agents, such as miconazole and econazole, are based on a similar chemical scaffold.[1] The resulting N-alkylated imidazole derivatives have shown significant activity against a broad spectrum of fungi, including dermatophytes and yeasts.[2][3]
Derivatives of these compounds have been investigated for their antibacterial and anticancer properties as well.[2][4] The structural motif of a dichlorophenyl group linked to an imidazole ring is a key pharmacophore that interacts with biological targets in various pathogens.[5]
Experimental Protocols
Two primary protocols for the N-alkylation of imidazoles with a derivatized this compound are presented below. These are adapted from established methods for analogous compounds.[6][7]
Protocol 1: N-Alkylation using a Halogenated Intermediate in Acetonitrile
This protocol involves a two-step process: first, the conversion of this compound to its corresponding chloro-derivative, followed by the N-alkylation of imidazole.
Step 1: Synthesis of 1-(2-chloroethyl)-2,3-dichlorobenzene
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Pyridine (catalytic amount)
-
Anhydrous diethyl ether
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous diethyl ether.
-
Add a catalytic amount of pyridine.
-
Slowly add thionyl chloride (1.2 equiv) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 1-(2-chloroethyl)-2,3-dichlorobenzene.
-
Step 2: N-Alkylation of Imidazole
-
Materials:
-
1-(2-chloroethyl)-2,3-dichlorobenzene (from Step 1)
-
Imidazole (1.0 equiv)
-
Potassium carbonate (K₂CO₃) (1.5 equiv)
-
Acetonitrile (CH₃CN)
-
-
Procedure:
-
To a solution of imidazole (1.0 equiv) in acetonitrile, add potassium carbonate (1.5 equiv).[6]
-
Add the crude 1-(2-chloroethyl)-2,3-dichlorobenzene (1.0 equiv) to the mixture.
-
Reflux the reaction mixture for 10-12 hours, monitoring by TLC.[8]
-
After completion, cool the mixture and filter to remove inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., using an ethyl acetate/hexane gradient) to yield the final product.[6]
-
Protocol 2: One-Pot Synthesis in DMF
This protocol describes a one-pot synthesis where the activation of the alcohol and subsequent N-alkylation occur in the same reaction vessel, using a phase-transfer catalyst in some variations.[7]
-
Materials:
-
This compound
-
Imidazole (1.1 equiv)
-
Sodium hydride (NaH) (1.2 equiv) or Sodium Hydroxide (NaOH)
-
Dimethylformamide (DMF)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 equiv)
-
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend sodium hydride (1.2 equiv) in anhydrous DMF.
-
Add a solution of imidazole (1.1 equiv) in DMF dropwise at 0 °C.
-
Stir the mixture for 30 minutes at room temperature.
-
In a separate flask, dissolve this compound (1.0 equiv) and p-toluenesulfonyl chloride (1.1 equiv) in DMF.
-
Slowly add the solution from step 4 to the imidazole salt solution at 0 °C.
-
Allow the reaction to warm to 50-55 °C and stir for 4-6 hours.[7]
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with ice-water.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.[7][8]
-
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes based on analogous reactions with 2,4-dichlorophenyl derivatives.
| Parameter | Protocol 1 (Acetonitrile) | Protocol 2 (DMF) |
| Base | Potassium Carbonate (K₂CO₃) | Sodium Hydride (NaH) or Sodium Hydroxide (NaOH) |
| Solvent | Acetonitrile (CH₃CN) | Dimethylformamide (DMF) |
| Temperature | Reflux (approx. 82 °C) | 50-55 °C |
| Reaction Time | 10-12 hours | 4-6 hours |
| Typical Yield | 60-75% | 70-85% |
Visualizations
Reaction Pathway
Caption: General reaction pathway for the synthesis of 1-[2-(2,3-Dichlorophenyl)ethyl]-1H-imidazole.
Experimental Workflow
Caption: A generalized workflow for the synthesis and purification of the target imidazole derivative.
References
- 1. alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol | 24155-42-8 [chemicalbook.com]
- 2. Fenticonazole, a new imidazole derivative with antibacterial and antifungal activity. In vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on antifungal agents. 23. Novel substituted 3,5-diphenyl-3-(1H-imidazol-1-ylmethyl)- 2-alkylisoxazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy N-[2-(2,4-dichlorophenyl)ethyl]-1H-imidazole-1-carboxamide [smolecule.com]
- 6. benchchem.com [benchchem.com]
- 7. CN104860887A - Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol - Google Patents [patents.google.com]
- 8. echemi.com [echemi.com]
Application Notes and Protocols for the Large-Scale Synthesis of Chiral 2-Chloro-1-(2,4-dichlorophenyl)ethanol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Chiral 2-chloro-1-(2,4-dichlorophenyl)ethanol is a critical chiral intermediate in the pharmaceutical industry, primarily for the synthesis of widely used antifungal medications. The specific stereochemistry of this alcohol is paramount for the biological activity of the final active pharmaceutical ingredient (API). The (R)-enantiomer serves as a key building block for antifungal agents such as miconazole, econazole, and sertaconazole.[1] In contrast, the (S)-enantiomer is an essential precursor for the synthesis of luliconazole, a potent triazole antifungal drug.[2][3]
Given the stereochemical importance, developing efficient, scalable, and enantioselective synthetic routes is a major focus. The primary strategies for large-scale production involve the asymmetric reduction of the prochiral ketone, 2-chloro-1-(2,4-dichlorophenyl)ethanone. These methods can be broadly categorized into asymmetric chemical catalysis and biocatalysis, each offering distinct advantages in terms of yield, enantioselectivity, cost, and environmental impact.
This document provides detailed protocols and comparative data for both chemo- and biocatalytic approaches suitable for industrial-scale production.
Synthetic Strategies and Data Presentation
The synthesis of chiral 2-chloro-1-(2,4-dichlorophenyl)ethanol is predominantly achieved through the asymmetric reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone. Below is a summary of quantitative data from prominent chemical and biocatalytic methods.
Asymmetric Chemical Synthesis Methods
Chemical methods often employ chiral catalysts or reagents to induce stereoselectivity. While early methods like the Corey-Bakshi-Shibata (CBS) reduction provided high enantioselectivity, issues with catalyst cost and scalability limited their industrial application.[2] More recent developments using borane complexes have shown significant promise for large-scale production.[4]
Table 1: Comparison of Asymmetric Chemical Synthesis Methods
| Method/Catalyst System | Target Enantiomer | Yield (%) | ee (%) | Scale | Reference |
| Borane-diethylaniline / (S)-α,α-Diphenylprolinol | (S) | 93.2 | 99.4 | Industrial | [2][4] |
| Corey-Bakshi-Shibata (CBS) Reduction | (S) | 90 | ~98.6 | Lab | [2] |
| Diisopinocampheylchloroborane | Not Specified | High | High | Lab | [4] |
| Sodium Borohydride / CaCl₂ | Racemic | High | 0 | Lab | [5] |
Biocatalytic Synthesis Methods
Biocatalysis has emerged as a powerful, green alternative, utilizing enzymes like ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) to achieve exceptional enantioselectivity under mild reaction conditions.[6] These methods are often characterized by high substrate concentrations and excellent conversion rates, making them suitable for industrial manufacturing.[3]
Table 2: Comparison of Biocatalytic Synthesis Methods
| Biocatalyst (Enzyme Source) | Target Enantiomer | Yield (%) | ee (%) | Substrate Conc. | Reference |
| Ketoreductase (SsCR) from Scheffersomyces stipitis | (R) | 88.2 (isolated) | >99.9 | 67 g/L | [1] |
| Carbonyl Reductase (LKCR) from Lactobacillus kefir | (S) | >95 (conversion) | >99 | 100-300 g/L | [3] |
| Alcohol Dehydrogenase from Geotrichum candidum | (S) | 95 | >99 | Not Specified | [2] |
| Recombinant E. coli expressing ketoreductase | (S) | Not Specified | >99 | 300 g scale | [2] |
Visualized Synthetic Pathways and Workflows
General Asymmetric Reduction Pathway
The core of the synthesis is the enantioselective reduction of a prochiral ketone to a specific chiral alcohol.
Caption: Asymmetric reduction of the prochiral ketone to the (S) or (R) alcohol.
Industrial Chemical Synthesis Workflow
The following diagram outlines the key stages of an industrialized chemical synthesis process based on borane-mediated reduction.[4]
Caption: Workflow for the industrialized production of chiral alcohol.
Experimental Protocols
Protocol 1: Industrialized Chemical Synthesis of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol[4]
This protocol is based on the method described in patent CN106008166A, which is suitable for large-scale production with high yield and optical purity.
Materials:
-
2,2',4'-trichloroacetophenone (substrate)
-
Borane-N,N-diethylaniline complex (reducing agent)
-
(S)-α,α-diphenylprolinol (chiral catalyst precursor)
-
Anhydrous organic solvent (e.g., Tetrahydrofuran - THF)
-
Acid solution (e.g., dilute HCl) for quenching
-
Hydrocarbon solvent (e.g., Hexane) for washing
-
Sodium sulfate (for drying)
Procedure:
-
Catalyst Preparation:
-
In a clean, dry, nitrogen-purged reactor, dissolve (S)-α,α-diphenylprolinol in an anhydrous organic solvent.
-
Slowly add the borane-N,N-diethylaniline complex to the solution while maintaining the temperature at a specified setpoint (e.g., 20-30°C).
-
Stir the mixture for a designated period (e.g., 1 hour) to form the active chiral catalyst solution.
-
-
Asymmetric Reduction:
-
Prepare a separate solution of 2,2',4'-trichloroacetophenone in the same anhydrous organic solvent.
-
Slowly add the ketone solution dropwise into the reactor containing the catalyst mixture. The rate of addition should be controlled to maintain the reaction temperature within the optimal range.
-
After the addition is complete, allow the reaction to proceed for several hours, monitoring its progress via HPLC or TLC until the starting material is consumed.
-
-
Work-up and Quenching:
-
Once the reaction is complete, cool the reactor to a lower temperature (e.g., 0-5°C).
-
Carefully and slowly quench the reaction by adding the acid solution. This step neutralizes the excess reducing agent and should be done with caution due to potential gas evolution.
-
Allow the mixture to warm to room temperature and transfer it to a separation funnel.
-
-
Extraction and Isolation:
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.
-
-
Purification:
-
Wash the obtained crude product with a cold hydrocarbon solvent (e.g., hexane). This step removes non-polar impurities.
-
Filter the solid product and dry it under vacuum to yield the pure chiral alcohol with high chemical (>99%) and optical purity (>99% ee).
-
Protocol 2: Biocatalytic Synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol[1]
This protocol utilizes a ketoreductase from Scheffersomyces stipitis (SsCR) and is optimized for high space-time yield without the need for adding expensive cofactors, relying on the whole-cell system's internal cofactor regeneration.
Materials:
-
Lyophilized E. coli cells expressing SsCR ketoreductase
-
2-chloro-1-(2,4-dichlorophenyl)ethanone (substrate)
-
Glucose (for cofactor regeneration)
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Organic co-solvent (e.g., isopropanol)
-
Ethyl acetate (for extraction)
Procedure:
-
Bioreactor Setup:
-
Prepare a buffered solution (e.g., 100 mM phosphate buffer, pH 7.0) in a temperature-controlled bioreactor.
-
Add glucose to the buffer to a final concentration that supports cofactor (NADPH) regeneration.
-
Disperse the lyophilized whole cells containing the overexpressed SsCR enzyme into the buffer.
-
-
Biocatalytic Reduction:
-
Dissolve the substrate, 2-chloro-1-(2,4-dichlorophenyl)ethanone, in a minimal amount of a water-miscible co-solvent like isopropanol.
-
Add the substrate solution to the bioreactor to achieve the target concentration (e.g., 67 g/L).
-
Maintain the reaction at a constant temperature (e.g., 30°C) with controlled agitation.
-
Monitor the reaction progress by taking samples periodically and analyzing them via chiral HPLC to determine substrate conversion and the enantiomeric excess of the product.
-
-
Product Extraction:
-
Once the substrate conversion reaches its maximum (typically >99%), terminate the reaction.
-
Centrifuge the reaction mixture to separate the cell mass.
-
Extract the supernatant multiple times with an organic solvent such as ethyl acetate.
-
-
Purification:
-
Combine the organic extracts and wash them with brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
If necessary, further purify the product by column chromatography or recrystallization to yield the final (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol with excellent yield (e.g., 88.2%) and optical purity (>99.9% ee).
-
References
- 1. researchgate.net [researchgate.net]
- 2. Buy (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol | 126534-31-4 [smolecule.com]
- 3. CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents [patents.google.com]
- 4. CN106008166A - Industrialized production method of chiral 2- chloro-1-(2,4-dichlorophenyl) ethanol - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Developments and Applications of Biocatalytic and Chemoenzymatic Synthesis for the Generation of Diverse Classes of Drugs - Verma - Current Pharmaceutical Biotechnology [snv63.ru]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2,3-Dichlorophenyl)ethanol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-(2,3-Dichlorophenyl)ethanol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: The most common and effective method for synthesizing this compound is through the reduction of a ketone precursor, 2-chloro-1-(2,3-dichlorophenyl)ethanone. This can be achieved through two primary routes:
-
Chemical Reduction: This involves using reducing agents like sodium borohydride or borane complexes. Additives such as calcium chloride or lanthanum chloride can improve reaction specificity.[1] Chiral catalysts, like diphenylprolinol, can be used in combination with borane complexes to achieve high yields and optical purity in asymmetric synthesis.[2][3]
-
Biocatalytic Reduction (Bioreduction): This method utilizes enzymes, such as ketoreductases or alcohol dehydrogenases from microorganisms, to achieve high enantioselectivity and yield under mild reaction conditions.[2][4] This approach is often considered more environmentally friendly.[5]
Q2: What kind of yield can I expect from this synthesis?
A2: The expected yield is highly dependent on the chosen synthesis method, reaction conditions, and purity of the starting materials. With optimized protocols, it is possible to achieve high isolated yields. For analogous compounds, chemical reduction methods have reported yields of up to 93.2%, while biocatalytic methods have achieved yields of around 88.2%.[3][4]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reduction reaction can be effectively monitored using Thin Layer Chromatography (TLC). The starting ketone is significantly less polar than the resulting alcohol product. A suitable eluent system, such as a mixture of ethyl acetate and hexane, will show the disappearance of the starting material spot (higher Rf value) and the appearance of the product spot (lower Rf value).
Q4: What are the recommended methods for purifying the final product?
A4: After the reaction is complete and the crude product is extracted, purification is typically necessary to remove unreacted starting materials, byproducts, and residual reagents. The most common purification techniques are:
-
Recrystallization: This is an effective method for purifying solid products. A suitable solvent system (e.g., ethanol/water or toluene) should be chosen where the product has high solubility at high temperatures and low solubility at low temperatures.[6][7]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a reliable option. A gradient elution with a solvent system like hexane/ethyl acetate allows for the separation of compounds based on their polarity.[6]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low or No Yield
Q: My reaction has resulted in a very low yield or no product at all. What are the potential causes and solutions?
A: Low or no yield is a common issue that can stem from several factors. Systematically investigating the following possibilities can help identify the root cause.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting logic for diagnosing low reaction yield.
-
Reagent Quality:
-
Starting Material: Impurities in the starting ketone can inhibit the reaction. Verify the purity of your 2-chloro-1-(2,3-dichlorophenyl)ethanone via NMR or GC-MS.
-
Reducing Agent: Hydride reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can decompose upon exposure to moisture. Use a freshly opened container or determine the activity of the reagent beforehand.
-
Solvent: For many reductions, anhydrous (dry) solvents are crucial. The presence of water will quench the reducing agent. Ensure solvents are properly dried before use.[8]
-
-
Reaction Conditions:
-
Temperature: The reaction temperature can significantly impact the outcome.[1] Some reductions require cooling (e.g., 0 °C) to prevent side reactions, while others may need gentle heating to proceed.
-
Reaction Time: The reaction may be incomplete. Extend the reaction time and monitor by TLC until the starting material is fully consumed.
-
Atmosphere: If using highly reactive reagents like LiAlH₄, the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with oxygen or moisture.
-
-
Workup and Purification:
-
Extraction: During the aqueous workup, the pH of the solution is critical. Ensure you are extracting the product at a pH where it is neutral and soluble in the organic solvent.
-
Product Loss: The product may be lost during purification steps. For example, using too much solvent during recrystallization can lead to poor recovery.[6] Ensure the solution is fully cooled to minimize solubility.[6]
-
Problem 2: Presence of Impurities in the Final Product
Q: My final product shows significant impurities on NMR or GC-MS. What are these byproducts and how can I avoid them?
A: The presence of impurities can be due to side reactions or incomplete reactions.
| Observed Impurity | Potential Cause | Suggested Solution |
| Unreacted Starting Ketone | Incomplete reaction. | Extend the reaction time, increase the temperature slightly, or add a slight excess of the reducing agent. Monitor closely with TLC. |
| Over-reduced Product (Dechlorination) | Reaction conditions are too harsh, or a too-powerful reducing agent was used. | Use a milder reducing agent (e.g., NaBH₄ instead of LiAlH₄). Perform the reaction at a lower temperature to increase selectivity. |
| Solvent Adducts | The solvent may have reacted with intermediates. | Choose a less reactive, aprotic solvent if possible, such as THF or ether.[1] |
| Side-products from Dimerization | Can occur under certain conditions, especially with highly reactive intermediates. | Lower the reaction temperature and ensure slow, controlled addition of reagents. |
Problem 3: Difficulty with Product Purification
Q: I am having trouble purifying my product. It is oiling out during recrystallization, or I am getting poor separation on a column.
A: Purification difficulties often indicate the presence of significant impurities or the use of a suboptimal solvent system.
-
Recrystallization Issues:
-
Oiling Out: This happens when the melting point of the solid is lower than the boiling point of the solvent, or when there's a high concentration of impurities lowering the melting point.
-
Solution: Re-dissolve the oil by adding more hot solvent and allow it to cool much more slowly. Alternatively, switch to a solvent system with a lower boiling point.[6]
-
-
No Crystals Form: The solution may not be supersaturated.
-
Solution: Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization.[6]
-
-
-
Column Chromatography Issues:
-
Poor Separation: The polarity of the eluent may be incorrect.
-
Solution: Optimize the mobile phase using TLC first to find a solvent system that gives good separation between your product and the impurities (aim for a ∆Rf of ~0.2).[6]
-
-
Compound Won't Elute: The compound may be too polar for the chosen eluent.
-
Solution: Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in hexane.[6]
-
-
Experimental Protocols
The following is a representative protocol for the synthesis of this compound via chemical reduction, based on standard laboratory procedures.
Protocol: Reduction of 2-chloro-1-(2,3-dichlorophenyl)ethanone with Sodium Borohydride
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer, add 2-chloro-1-(2,3-dichlorophenyl)ethanone (1.0 eq).
-
Dissolve the starting material in a suitable solvent such as methanol or ethanol.
-
Cool the flask to 0 °C in an ice bath.
-
-
Reduction:
-
Slowly add sodium borohydride (NaBH₄) (1.1 to 1.5 eq) to the stirred solution in small portions. Caution: Hydrogen gas is evolved.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction by TLC until all the starting ketone has been consumed (approx. 1-3 hours).
-
-
Workup:
-
Carefully quench the reaction by slowly adding 1M hydrochloric acid (HCl) until the bubbling stops and the pH is acidic.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Add water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography or recrystallization to yield pure this compound.
-
General Experimental Workflow
Caption: General workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol | 126534-31-4 [smolecule.com]
- 3. CN106008166A - Industrialized production method of chiral 2- chloro-1-(2,4-dichlorophenyl) ethanol - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 2-(2,3-Dichlorophenyl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-(2,3-Dichlorophenyl)ethanol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of this compound?
A1: Common impurities can originate from starting materials or side reactions during synthesis. These may include:
-
Unreacted Starting Materials: Such as 2,3-dichloroacetophenone or the corresponding carboxylic acid, depending on the synthetic route.
-
Positional Isomers: Formation of other dichlorophenylethanol isomers (e.g., 2,4- or 3,4-isomers) can occur, particularly if the starting materials are not isomerically pure.
-
Over-reduction Products: If a strong reducing agent is used, the aromatic ring might be partially hydrogenated.
-
Solvent and Reagent Residues: Residual solvents from the reaction or work-up, and byproducts from reagents.
Q2: Which purification technique is most suitable for this compound?
A2: The choice of purification technique depends on the scale of your experiment and the nature of the impurities.
-
Recrystallization: Often a good choice for solid products on a moderate to large scale, effective at removing small amounts of impurities.
-
Column Chromatography: Highly effective for separating the target compound from impurities with different polarities, suitable for small to medium scales.
-
Vacuum Distillation: Applicable if the compound is a high-boiling liquid and thermally stable. It is effective for separating compounds with different boiling points.
Q3: How can I monitor the purity of this compound during purification?
A3: Thin Layer Chromatography (TLC) is a quick and effective method to monitor the progress of your purification. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can help visualize the separation of the desired product from impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can provide more quantitative purity analysis.
Troubleshooting Guides
Recrystallization
Problem: Oiling out instead of crystallization.
-
Possible Cause: The melting point of your compound may be lower than the boiling point of the solvent, or the solution is cooling too rapidly. High impurity concentration can also lead to oiling out.
-
Solution:
-
Add a small amount of a co-solvent in which your compound is more soluble to lower the saturation point.
-
Re-heat the solution until it is clear and then allow it to cool more slowly.
-
Try a different solvent system with a lower boiling point.
-
If impurities are high, consider a preliminary purification step like column chromatography.
-
Problem: No or very low crystal yield.
-
Possible Cause: Too much solvent was used, the compound is highly soluble in the cold solvent, or the cooling time was insufficient.
-
Solution:
-
Concentrate the solution by boiling off some of the solvent and then allow it to cool again.
-
Cool the solution in an ice bath for a longer duration to maximize precipitation.
-
If the compound remains soluble, a different solvent or a solvent/anti-solvent system may be necessary. For instance, if the compound is very soluble in ethanol, adding water (an anti-solvent) dropwise to the hot ethanolic solution until it becomes slightly cloudy can induce crystallization upon cooling.[1][2]
-
Problem: Crystals are colored.
-
Possible Cause: Presence of colored impurities.
-
Solution: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb some of your product.[1]
Column Chromatography
Problem: Poor separation of the product and impurities (overlapping spots on TLC).
-
Possible Cause: The chosen eluent system has a polarity that is either too high or too low, or the stationary phase is not appropriate.
-
Solution:
-
Optimize the eluent system using TLC. A good starting point for aromatic ethanols is a mixture of hexane and ethyl acetate.[3] Vary the ratio to achieve a good separation between the product spot and impurity spots (an Rf value of ~0.3 for the product is often ideal).
-
Consider using a different stationary phase, such as alumina if the compound is sensitive to the acidic nature of silica gel.[4]
-
Problem: The compound is not eluting from the column.
-
Possible Cause: The eluent is not polar enough.
-
Solution: Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate. This is known as a gradient elution.
Problem: Cracking of the silica gel in the column.
-
Possible Cause: This can happen when using chlorinated solvents like dichloromethane (DCM) due to heat generated during elution.
-
Solution:
-
Avoid using DCM if possible; a hexane/ethyl acetate system is often a good alternative.
-
If DCM must be used, packing the column with a slurry and ensuring it is well-settled can help. Running the column with a slight positive pressure can also prevent cracking.
-
Vacuum Distillation
Problem: "Bumping" or violent boiling of the liquid.
-
Possible Cause: Uneven heating or lack of nucleation sites for smooth boiling. Boiling chips are not effective under vacuum.
-
Solution:
-
Use a magnetic stir bar to ensure smooth and constant agitation of the liquid.
-
Ensure the heating mantle is set to a temperature that is not excessively high and apply heat gradually.
-
Problem: Product is discolored after distillation.
-
Possible Cause: The compound may be decomposing at the distillation temperature.
-
Solution:
-
Reduce the pressure of the vacuum system further to lower the boiling point of the compound.
-
Ensure the heating mantle temperature is as low as possible to maintain a steady distillation.
-
Minimize the time the compound is exposed to high temperatures.
-
Experimental Protocols
Recrystallization Protocol (Ethanol/Water System)
This protocol is a general starting point for the recrystallization of this compound, assuming it is a solid at room temperature.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol (near boiling).
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Induce Crystallization: To the hot, clear solution, add warm water dropwise until the solution becomes persistently cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the crystals in a vacuum oven or air dry them to a constant weight.
| Parameter | Value/Range |
| Solvent System | Ethanol/Water |
| Initial Dissolution Temp. | ~78°C (Boiling point of ethanol) |
| Cooling Temperature | 0-5°C (Ice bath) |
Column Chromatography Protocol (Silica Gel)
This is a general protocol for the purification of this compound using flash column chromatography.
-
TLC Analysis: Determine a suitable eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of approximately 0.3 for the product.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, low-polarity eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.
-
Elution: Start eluting with the low-polarity solvent system determined from TLC. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
| Parameter | Recommended Starting Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate (start with a low ratio of ethyl acetate, e.g., 9:1, and increase as needed) |
| Elution Mode | Isocratic or Gradient |
Visualizations
Caption: General purification workflow for this compound.
References
Technical Support Center: Synthesis of Dichlorophenyl Ethanol Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of dichlorophenyl ethanol isomers.
Troubleshooting Guides
This guide addresses specific issues that may arise during the synthesis of dichlorophenyl ethanol isomers, offering potential causes and recommended solutions.
Low or No Product Yield
Q1: My Grignard reaction to synthesize a dichlorophenyl ethanol isomer is not initiating or has a very low yield. What could be the problem?
A1: Failure to initiate is a common issue in Grignard reactions, often stemming from moisture contamination or passivation of the magnesium surface. Low yields can also be attributed to side reactions.
-
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Presence of Moisture | Ensure all glassware is oven-dried or flame-dried under a vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous, and starting materials should be free of water. |
| Inactive Magnesium Surface | The magnesium turnings may be coated with a layer of magnesium oxide. Activate the surface by gently crushing the turnings in a dry flask, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine color or the evolution of ethene gas indicates activation. |
| Wurtz Coupling Side Reaction | This side reaction can form biphenyl derivatives. To minimize this, ensure the slow, dropwise addition of the dichlorophenyl halide to the magnesium suspension to avoid high local concentrations of the halide. |
| Impure Starting Materials | Impurities in the dichlorophenyl halide can interfere with the reaction. Ensure the purity of your starting materials before beginning the synthesis. |
Q2: I am observing a low yield in the reduction of a dichloroacetophenone to the corresponding ethanol. What are the likely causes?
A2: Low yields in the reduction of dichloroacetophenones are often due to incomplete reaction, side reactions, or suboptimal reaction conditions.
-
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Incomplete Reaction | Ensure an adequate molar excess of the reducing agent, such as sodium borohydride (NaBH₄), is used. Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material. |
| Decomposition of Reducing Agent | Sodium borohydride can decompose in acidic or neutral aqueous solutions. Perform the reaction in an appropriate solvent, such as ethanol or methanol, and control the temperature. |
| Side Reactions | In some cases, over-reduction or side reactions can occur. Optimize the reaction temperature; for NaBH₄ reductions, this is often at room temperature or cooled in an ice bath. |
| Workup Issues | During the acidic workup to quench the reaction and hydrolyze the intermediate, ensure proper pH control to avoid degradation of the product. |
Product Purity Issues
Q3: My final dichlorophenyl ethanol product is impure. What are the common byproducts and how can I remove them?
A3: Impurities often arise from unreacted starting materials, side reactions during the synthesis, or the presence of other isomers.
-
Common Impurities and Purification Strategies:
| Isomer | Common Impurities/Byproducts | Recommended Purification Method |
| 2,4-Dichlorophenyl ethanol | Unreacted 2,4-dichloroacetophenone, other dichlorophenyl ethanol isomers (if starting from a mixture of dichlorobenzenes). | Recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate). Column chromatography on silica gel can also be effective.[1] |
| 3,4-Dichlorophenyl ethanol | Unreacted 3,4-dichloroacetophenone, potential for over-reduction products. | Recrystallization is a primary method. Column chromatography can be used for more challenging separations. |
| 2,5-Dichlorophenyl ethanol | Unreacted 2,5-dichloroacetophenone, byproducts from the Friedel-Crafts acylation of p-dichlorobenzene. | Recrystallization from solvents like ethanol or a mixed solvent system. Column chromatography may be necessary to remove closely related impurities.[2] |
Q4: How can I effectively separate the different dichlorophenyl ethanol isomers from each other?
A4: The separation of dichlorophenyl ethanol isomers is challenging due to their similar physical properties, such as boiling points.
-
Separation Techniques:
-
Fractional Crystallization: This is often the most effective method. By carefully selecting a solvent system, one isomer can be selectively crystallized out of the solution while the others remain in the mother liquor.
-
Column Chromatography: While more resource-intensive, column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) can provide good separation.[1][3]
-
High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative separations, chiral HPLC columns can be used to separate enantiomers, and reverse-phase columns can separate positional isomers.[4][5]
-
Frequently Asked Questions (FAQs)
Q5: What are the primary synthetic routes to dichlorophenyl ethanol isomers?
A5: The two most common synthetic strategies are:
-
Grignard Reaction: This involves the reaction of a dichlorophenylmagnesium halide (a Grignard reagent) with an aldehyde (e.g., acetaldehyde) or an epoxide (e.g., ethylene oxide).
-
Reduction of Dichloroacetophenones: This involves the reduction of the corresponding dichloroacetophenone using a reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[6]
Q6: Why is the Friedel-Crafts acylation to produce dichloroacetophenone precursors often problematic?
A6: The Friedel-Crafts acylation of dichlorobenzenes can be challenging due to the deactivating effect of the chlorine atoms on the aromatic ring. This can lead to slower reaction rates and the need for harsher conditions. A major challenge is controlling the regioselectivity, which can result in a mixture of isomers that are difficult to separate.[7][8] For example, the acylation of p-dichlorobenzene primarily yields the 2,5-dichloroacetophenone, but other isomers can be formed as byproducts.[8]
Q7: How can I monitor the progress of my synthesis reaction?
A7: The progress of the reaction can be effectively monitored by:
-
Thin Layer Chromatography (TTC): This is a quick and simple method to visualize the consumption of starting materials and the formation of the product.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques provide more quantitative information on the conversion rate and the formation of any byproducts.
Q8: What analytical methods are used to determine the purity and enantiomeric excess of the final product?
A8:
-
Purity: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary methods for determining the chemical purity of the dichlorophenyl ethanol isomers.
-
Enantiomeric Excess (for chiral isomers): Chiral HPLC and chiral GC are the most common and reliable methods for determining the enantiomeric excess (ee) of the product.[4]
Quantitative Data
Table 1: Comparison of Synthetic Methods for 1-(2,4-Dichlorophenyl)ethanol
| Method | Reagents/Catalyst | Product | Typical Yield (%) | Enantiomeric Excess (ee, %) | Key Features |
| Biocatalytic Reduction | Ketoreductase from Scheffersomyces stipitis | (R)-1-(2,4-Dichlorophenyl)ethanol | 88.2 | 99.9 | Environmentally friendly, high enantioselectivity, mild conditions.[9] |
| Chiral Catalysis | Borane complex and chiral diphenylprolinol | Chiral 1-(2,4-Dichlorophenyl)ethanol | Up to 93.2 | Up to 99.4 | High yield and high optical purity, suitable for industrial production. |
| Sodium Borohydride Reduction | Sodium borohydride (NaBH₄) | Racemic 1-(2,4-Dichlorophenyl)ethanol | >90 (crude) | 0 (racemic) | Simple, inexpensive, high yield of racemic product.[10] |
Experimental Protocols
Protocol 1: Synthesis of 1-(3,4-Dichlorophenyl)ethanol via Grignard Reaction
This protocol describes the synthesis of 1-(3,4-dichlorophenyl)ethanol from 1-bromo-3,4-dichlorobenzene and acetaldehyde.
Materials:
-
Magnesium turnings
-
1-bromo-3,4-dichlorobenzene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Acetaldehyde
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Iodine crystal (as initiator)
Procedure:
-
Preparation of the Grignard Reagent:
-
Flame-dry a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere.
-
Add magnesium turnings and a small crystal of iodine to the flask.
-
Dissolve 1-bromo-3,4-dichlorobenzene in anhydrous ether/THF and add a small amount to the magnesium.
-
If the reaction does not start, gently warm the flask.
-
Once initiated, add the remaining 1-bromo-3,4-dichlorobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
-
-
Reaction with Acetaldehyde:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve acetaldehyde in anhydrous ether/THF and add it dropwise to the Grignard reagent.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with ether/THF.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 1-(3,4-dichlorophenyl)ethanol by recrystallization or column chromatography.
-
Protocol 2: Reduction of 2,5-Dichloroacetophenone with Sodium Borohydride
This protocol outlines the synthesis of 1-(2,5-dichlorophenyl)ethanol.[6][11]
Materials:
-
2,5-Dichloroacetophenone
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
3M Hydrochloric acid
-
Dichloromethane or diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Reaction:
-
Dissolve 2,5-dichloroacetophenone in methanol or ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride in portions to the stirred solution.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
-
Workup and Purification:
-
Carefully quench the reaction by the slow, dropwise addition of 3M hydrochloric acid until the effervescence ceases.
-
Remove the bulk of the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with dichloromethane or diethyl ether.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield the crude 1-(2,5-dichlorophenyl)ethanol.
-
Purify the product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
-
Visualizations
Caption: Troubleshooting workflow for Grignard reaction issues.
References
- 1. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. CN104860887A - Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol - Google Patents [patents.google.com]
- 6. 2',5'-Dichloroacetophenone | 2476-37-1 | Benchchem [benchchem.com]
- 7. The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
Technical Support Center: Stability of 2-(2,3-Dichlorophenyl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(2,3-Dichlorophenyl)ethanol, particularly under acidic conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound under acidic conditions?
A1: Phenyl ethanol derivatives can exhibit instability in acidic environments. The primary degradation pathway is often acid-catalyzed dehydration. The rate of degradation is dependent on the pH, temperature, and the specific acid used. It is crucial to perform forced degradation studies to understand the stability profile of your specific formulation or sample matrix.[1][2][3]
Q2: What are the likely degradation products of this compound in an acidic medium?
A2: Under acidic conditions, this compound is likely to undergo dehydration to form 1-(2,3-dichlorophenyl)ethene. Other potential minor degradation products could arise from rearrangements or reactions with other components in the solution. Identification of degradation products should be performed using techniques like LC-MS.
Q3: How can I monitor the degradation of this compound?
A3: A stability-indicating analytical method, most commonly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, is recommended.[4][5] This method should be capable of separating the parent compound from its degradation products. Method validation should be performed as per ICH Q2(R1) guidelines to ensure specificity, accuracy, and precision.
Q4: What are the typical stress conditions for a forced degradation study of this compound?
A4: Forced degradation studies are designed to accelerate the degradation process to identify potential degradation products and pathways.[1][2][3] For acidic stress testing, typical conditions involve exposing a solution of the compound to a range of acid concentrations (e.g., 0.1 N to 1 N HCl) at elevated temperatures (e.g., 40°C to 80°C).[1] Samples should be analyzed at various time points to track the extent of degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid degradation of this compound observed at the start of the experiment. | The initial acidic conditions (concentration and/or temperature) are too harsh. | Reduce the acid concentration and/or the temperature of the study. The goal of a forced degradation study is to achieve 5-20% degradation to observe the primary degradation products.[2] |
| Mass balance in the HPLC analysis is low (significantly less than 100%). | 1. Some degradation products may not be eluting from the HPLC column. 2. Degradation products may not be detectable at the wavelength used for the parent compound. 3. The compound may be volatile. | 1. Modify the HPLC method (e.g., gradient, mobile phase composition) to ensure all components are eluted. 2. Use a photodiode array (PDA) detector to analyze the peaks at different wavelengths. 3. Consider using Gas Chromatography (GC) if volatility is suspected. |
| Multiple unexpected peaks appear in the chromatogram. | 1. Interaction with excipients or other components in the formulation. 2. Secondary degradation of primary impurities. | 1. Analyze a placebo (formulation without the active pharmaceutical ingredient) under the same stress conditions to identify peaks originating from excipients. 2. Analyze samples at earlier time points to identify the primary degradation products before they degrade further. |
| Inconsistent or irreproducible stability results. | 1. Inconsistent sample preparation. 2. Fluctuations in experimental conditions (e.g., temperature). 3. Issues with the analytical instrumentation. | 1. Ensure a standardized and well-documented sample preparation protocol. 2. Use calibrated and temperature-controlled equipment (e.g., water baths, ovens). 3. Perform system suitability tests before each analytical run to ensure the HPLC system is performing correctly. |
Quantitative Data Summary
The following table presents hypothetical data from a forced degradation study of this compound under various acidic conditions.
| Condition | Time (hours) | Assay of this compound (%) | Major Degradation Product (%) | Total Impurities (%) | Mass Balance (%) |
| 0.1 N HCl at 60°C | 0 | 100.0 | 0.0 | 0.0 | 100.0 |
| 6 | 94.2 | 5.1 | 5.8 | 100.0 | |
| 12 | 88.5 | 10.3 | 11.5 | 100.0 | |
| 24 | 79.1 | 18.9 | 20.9 | 100.0 | |
| 1 N HCl at 60°C | 0 | 100.0 | 0.0 | 0.0 | 100.0 |
| 2 | 85.3 | 13.5 | 14.7 | 100.0 | |
| 4 | 72.1 | 25.8 | 27.9 | 100.0 | |
| 8 | 55.9 | 40.2 | 44.1 | 100.0 |
Experimental Protocols
Protocol: Acidic Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Sample Preparation:
-
For each condition, transfer a known volume of the stock solution into a vial.
-
Add the acidic solution (e.g., 0.1 N HCl or 1 N HCl) to achieve the desired final concentration of the drug substance (e.g., 0.1 mg/mL).
-
Prepare a control sample using the same procedure but with purified water instead of the acidic solution.
-
-
Incubation: Place the vials in a calibrated oven or water bath set to the desired temperature (e.g., 60°C).
-
Sampling: Withdraw aliquots from each vial at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Sample Analysis:
-
Immediately neutralize the withdrawn sample with a suitable base (e.g., 0.1 N NaOH) to stop the degradation reaction.
-
Dilute the neutralized sample to a suitable concentration for HPLC analysis.
-
Analyze the sample using a validated stability-indicating HPLC method.
-
-
Data Evaluation: Calculate the percentage of the remaining this compound and the percentage of each degradation product at each time point. Calculate the mass balance to ensure all major components are accounted for.
Visualizations
Caption: Potential degradation pathway of this compound under acidic conditions.
References
resolving emulsion formation during 2-(2,3-Dichlorophenyl)ethanol work-up
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in resolving emulsion formation during the work-up of 2-(2,3-Dichlorophenyl)ethanol.
Troubleshooting Guide
Question: I am observing a persistent emulsion at the aqueous-organic interface during the liquid-liquid extraction of this compound. What are the potential causes and how can I resolve it?
Answer:
Emulsion formation is a common issue in liquid-liquid extractions, often caused by the presence of surfactants or other compounds that stabilize the mixture of two immiscible liquids.[1][2] For the work-up of this compound, potential causes could include residual starting materials, byproducts, or quenching reagents acting as emulsifying agents.
Below is a step-by-step troubleshooting guide to break the emulsion. Start with the simplest and least intrusive methods first.
Troubleshooting Workflow
Caption: Troubleshooting workflow for resolving emulsions.
Frequently Asked Questions (FAQs)
Q1: Why is adding brine (saturated NaCl solution) effective in breaking emulsions?
A1: Adding a saturated brine solution increases the ionic strength of the aqueous layer.[1][3] This decreases the solubility of organic molecules in the aqueous phase, a phenomenon known as "salting out".[1] The increased polarity difference between the two phases helps to destabilize the emulsion and promote phase separation.
Q2: How does changing the pH of the aqueous layer help?
A2: Acidic or basic impurities can act as surfactants and stabilize emulsions. By adding a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH), you can protonate or deprotonate these impurities, changing their solubility and reducing their emulsifying properties.[3][4][5] This is particularly effective if the emulsion is caused by acidic or basic byproducts from the reaction.
Q3: When should I consider filtering the emulsion?
A3: Filtration is a useful technique when the emulsion is stabilized by fine solid particles or gooey precipitates at the interface.[1][6] Passing the entire mixture through a pad of a filter aid like Celite® or a plug of glass wool can physically break up the emulsion and trap the stabilizing particles, allowing for better phase separation.[1][6]
Q4: Is heating the mixture a viable option?
A4: Gentle heating can sometimes help to break an emulsion by reducing the viscosity of the mixture and increasing the kinetic energy of the droplets, which can lead to coalescence.[3] However, this method should be used with caution as this compound may be heat-sensitive and could decompose at elevated temperatures.
Q5: Can I prevent emulsion formation in the first place?
A5: Prevention is often the best strategy.[1] Here are a few tips:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to minimize the formation of fine droplets.[2]
-
Solvent Choice: Ensure the organic solvent used for extraction has a significantly different density from the aqueous phase.
-
Pre-emptive Salting: Add brine to the aqueous layer before the extraction process.[4][5]
-
Remove Reaction Solvent: Before work-up, consider evaporating the reaction solvent and re-dissolving the residue in the extraction solvent.[6]
Data on Emulsion Resolution Techniques
The following table summarizes the effectiveness of various techniques for breaking a model emulsion formed during the work-up of a hypothetical this compound synthesis.
| Technique Applied | Volume of Emulsion Layer (Initial) | Volume of Emulsion Layer (After Treatment) | Separation Time (minutes) | Estimated Product Recovery (%) |
| None (Control) | 15 mL | 14 mL | > 120 | < 80 |
| Addition of Saturated Brine (10% v/v) | 15 mL | < 1 mL | ~ 5 | > 95 |
| pH Adjustment to pH 2 (1M HCl) | 15 mL | 5 mL | ~ 20 | ~ 90 |
| pH Adjustment to pH 12 (1M NaOH) | 15 mL | 7 mL | ~ 25 | ~ 88 |
| Filtration through Celite® | 15 mL | < 2 mL | ~ 10 | > 92 |
| Centrifugation (2000 rpm) | 15 mL | 0 mL | ~ 15 | > 98 |
Note: This data is illustrative and may vary depending on the specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Breaking Emulsion using Saturated Brine
-
Carefully transfer the entire contents of the separatory funnel (organic layer, aqueous layer, and emulsion) into a suitable beaker or flask.
-
Add saturated sodium chloride (NaCl) solution (brine) to the mixture, approximately 10-20% of the total volume.
-
Stir the mixture gently with a glass rod for 2-3 minutes.
-
Transfer the mixture back into the separatory funnel.
-
Allow the layers to stand and separate. The emulsion should break, and a clear interface between the aqueous and organic layers should become visible.
-
Drain the aqueous layer, followed by the organic layer containing the desired product.
Protocol 2: Breaking Emulsion by Filtration through Celite®
-
Prepare a filtration setup by placing a small plug of glass wool at the bottom of a Buchner or Hirsch funnel.
-
Add a 1-2 cm layer of Celite® over the glass wool and gently pack it down.
-
Wet the Celite® pad with the organic solvent being used for the extraction.
-
Pour the entire emulsion mixture slowly onto the Celite® pad.
-
Apply gentle suction to draw the liquid through the filter.
-
The filtrate collected should consist of two clear layers. Transfer this to a clean separatory funnel and proceed with the separation.
Logical Relationship of Emulsion Causes and Solutions
Caption: Relationship between causes of emulsion and their solutions.
References
Technical Support Center: Asymmetric Reduction of Dichloroacetophenones
Welcome to the technical support center for the asymmetric reduction of dichloroacetophenones. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, quantitative data, and visualizations to help you achieve optimal stereoselectivity and yield in your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (% ee)
Q1: My enantiomeric excess (% ee) is significantly lower than expected. What is the first thing I should check?
A1: The first and most critical step is to rigorously validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). An unvalidated or inaccurate method can provide misleading % ee values.
Key Analytical Method Validation Steps:
-
Baseline Separation: Ensure you have a clean separation of the two enantiomer peaks.
-
Standard Injection: Run a racemic standard (50:50 mixture) of your product to confirm the identity and retention times of each enantiomer.
-
Spiking: "Spike" your sample with a small amount of the racemic standard to confirm peak identification.
Q2: I've confirmed my analytical method is accurate, but my % ee is still low. What are the common chemical causes for this?
A2: Several factors in the reaction setup can lead to poor enantioselectivity. Here are the most common culprits to investigate:
-
Catalyst Quality and Handling:
-
Purity: Ensure the chiral catalyst or ligand is of high purity. Impurities can significantly impact the catalyst's effectiveness.
-
Storage and Age: For catalyst systems like oxazaborolidines (CBS reagents), improper storage or age can lead to decomposition and reduced enantioselectivity.[1] Consider using a freshly prepared or purchased catalyst.
-
Moisture and Air Sensitivity: Many asymmetric catalysts are sensitive to air and moisture. Ensure all reactions are performed under strictly anhydrous and inert conditions (e.g., using an argon or nitrogen atmosphere and dry solvents). The presence of water can have a significant effect on enantiomeric excess in CBS reductions.[2]
-
-
Reaction Temperature:
-
Temperature is a critical parameter. Often, lowering the reaction temperature can improve enantioselectivity, though it may also decrease the reaction rate. The optimal temperature can be substrate and catalyst-dependent.
-
-
Solvent Effects:
-
The choice of solvent can influence the conformation of the catalyst-substrate complex and, therefore, the enantioselectivity. Common solvents for these reductions include aprotic solvents like tetrahydrofuran (THF) and toluene. If you are experiencing low % ee, consider screening different anhydrous solvents.
-
-
Reagent Purity:
-
Impurities in the dichloroacetophenone substrate or the reducing agent (e.g., borane source) can interfere with the catalytic cycle. Consider purifying the substrate by recrystallization or chromatography if its purity is questionable.
-
Issue 2: Low Yield or Incomplete Conversion
Q1: My reaction is not going to completion, or the yield of the chiral alcohol is very low. What should I investigate?
A1: Low conversion or yield can stem from several issues related to catalyst activity and reaction conditions.
-
Catalyst Deactivation:
-
Impurities: As with low % ee, impurities in the reagents or solvent can act as catalyst poisons, leading to deactivation.
-
Incorrect Stoichiometry: Ensure the correct catalyst loading and stoichiometry of the reducing agent are used. For catalytic reductions, an insufficient amount of the stoichiometric reductant will naturally lead to incomplete conversion.
-
-
Reaction Time and Temperature:
-
The reaction may simply be too slow at the current temperature. While lower temperatures often favor higher enantioselectivity, they also slow down the reaction rate. Consider increasing the reaction time or finding an optimal temperature that balances both yield and % ee.
-
-
Reducing Agent Quality:
-
The activity of the reducing agent (e.g., borane-THF complex, catecholborane) can diminish over time. Use a fresh or properly titrated solution of the reducing agent.
-
-
Substrate-Specific Issues:
-
The electronic properties of the dichloro-substituents on the acetophenone ring can affect the ketone's reactivity. The electron-withdrawing nature of the chlorine atoms can influence the electrophilicity of the carbonyl carbon.
-
Quantitative Data Summary
The following tables summarize quantitative data for the asymmetric reduction of substituted acetophenones, including dichloroacetophenones, using biocatalysts.
Table 1: Biocatalytic Reduction of Dichloroacetophenones using Engineered Ketoreductases (KRED)
| Substrate | Biocatalyst | Conversion (%) | % ee | Enantiomer |
| 2',6'-dichloro-3-fluoroacetophenone | Engineered KRED | - | >99 | (S) |
| 2',6'-dichloroacetophenone | Engineered KRED (ADH-LK variant with Y190P) | 88 | >99 | (S)[3] |
Data sourced from patents describing engineered ketoreductases.[3][4]
Table 2: Asymmetric Reduction of 2-Haloacetophenones using TeSADH Mutants
| Substrate | Biocatalyst (TeSADH Mutant) | Conversion (%) | % ee | Enantiomer |
| 2-chloroacetophenone | ΔP84/A85G | low | >99 | (S) |
| 2-chloro-4'-fluoroacetophenone | ΔP84/A85G | high | >99 | (S) |
| 2-chloro-4'-chloroacetophenone | ΔP84/A85G | low | >99 | (S) |
| 2-chloro-4'-chloroacetophenone | P84S/I86A | moderate | >99 | (R) |
| 2-chloro-4'-bromoacetophenone | ΔP84/A85G | quantitative | >99 | (S) |
| 2-chloro-4'-bromoacetophenone | P84S/I86A | quantitative | >99 | (R) |
| 2-bromo-4'-chloroacetophenone | ΔP84/A85G | low | >99 | (S) |
| 2-bromo-4'-chloroacetophenone | P84S/I86A | medium | >99 | (R) |
Data adapted from a study on secondary alcohol dehydrogenase from Thermoanaerobacter pseudethanolicus (TeSADH) mutants.[5]
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Reduction of a Dichloroacetophenone using a Corey-Bakshi-Shibata (CBS) Catalyst
This protocol provides a general guideline for the enantioselective reduction of a prochiral ketone like 2,2-dichloroacetophenone. Optimization of temperature, solvent, and reaction time may be necessary.
Materials:
-
(S)- or (R)-Me-CBS catalyst solution (e.g., in toluene)
-
Borane-dimethyl sulfide complex (BMS) or borane-THF complex
-
2,2-dichloroacetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (e.g., 1 M HCl)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet.
-
Catalyst Addition: Under an inert atmosphere, charge the flask with the CBS catalyst solution (e.g., 5-10 mol%).
-
Cooling: Cool the flask to the desired temperature (e.g., 0 °C or -20 °C) in an appropriate cooling bath.
-
Borane Addition: Slowly add the borane reagent (e.g., BMS, ~1.0 M solution in THF, 0.6-1.0 equivalents) to the stirred catalyst solution over 10-15 minutes.
-
Substrate Addition: In the dropping funnel, prepare a solution of 2,2-dichloroacetophenone (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the reaction mixture over 30-60 minutes.
-
Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by TLC or GC analysis.
-
Quenching: Once the reaction is complete, slowly and carefully add methanol dropwise at the reaction temperature to quench the excess borane.
-
Workup: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 times).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography. Determine the yield and enantiomeric excess (% ee) by chiral HPLC or GC analysis.
Visualizations
Caption: A general workflow for troubleshooting common issues in asymmetric reduction reactions.
Caption: Simplified mechanism of the Corey-Bakshi-Shibata (CBS) asymmetric ketone reduction.[6][7][8][9]
References
- 1. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. EP2198018B1 - Ketoreductase polypeptides for the reduction of acetophenones - Google Patents [patents.google.com]
- 4. US10927351B2 - Ketoreductase polypeptides for the reduction of acetophenones - Google Patents [patents.google.com]
- 5. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
Technical Support Center: Catalyst Selection for the Reduction of Dichlorobenzyl Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate catalyst for the reduction of dichlorobenzyl compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the reduction of dichlorobenzyl compounds?
A1: The most frequently employed catalysts for the reduction of dichlorobenzyl compounds are palladium-based, particularly palladium on carbon (Pd/C). Nickel-based catalysts, such as Raney® Nickel, are also widely used and offer a more cost-effective option.[1][2] Rhodium-based catalysts have also been explored for hydrodechlorination reactions.
Q2: What is the primary difference between palladium and nickel catalysts for this type of reduction?
A2: Palladium catalysts, especially Pd/C, are known for their high activity and excellent tolerance to a wide range of functional groups, making them a versatile choice for complex molecules.[1] Nickel catalysts, like Raney Nickel, are also highly effective, particularly for hydrogenations, and are significantly cheaper than palladium.[1] However, nickel catalysts can be more sensitive to catalyst poisons and may sometimes require harsher reaction conditions.[3] The choice between palladium and nickel often depends on factors like cost, substrate complexity, and desired selectivity.
Q3: What are the main types of reduction reactions for dichlorobenzyl compounds?
A3: The two primary methods are catalytic hydrogenation and catalytic transfer hydrogenation.
-
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) as the hydrogen source in the presence of a heterogeneous catalyst like Pd/C or Raney Nickel. It is a widely used and effective technique.[1][2]
-
Catalytic Transfer Hydrogenation (CTH): CTH utilizes a hydrogen donor molecule, such as formic acid, ammonium formate, or isopropanol, to transfer hydrogen to the substrate in the presence of a catalyst.[4] This method avoids the need for handling high-pressure hydrogen gas, offering a significant safety advantage.[4]
Q4: How can I control the selectivity between dehalogenation and reduction of other functional groups?
A4: Achieving chemoselectivity is a critical aspect of reducing dichlorobenzyl compounds. Several factors can be adjusted:
-
Catalyst Choice: Modified catalysts, such as palladium on carbon treated with ethylenediamine (Pd/C(en)), can offer selective hydrogenation of specific functional groups while leaving others, like aromatic halogens, intact.[2]
-
Catalyst Poisons: Intentional poisoning of the catalyst can enhance selectivity. For instance, using diphenylsulfide with Pd/C can selectively reduce double bonds without affecting aromatic halogens or benzyl esters.[5]
-
Reaction Conditions: The pH of the reaction medium can significantly influence selectivity. For example, in the reduction of 4-chloro-N,N-dibenzylaniline, basic conditions favor dechlorination, while acidic conditions promote debenzylation.[3] Solvents can also play a role; polar solvents may favor debenzylation.[3]
Q5: What are common catalyst poisons to be aware of?
A5: Catalyst poisoning leads to partial or total deactivation of the catalyst.[6] Common poisons for palladium and nickel catalysts include sulfur compounds, carbon monoxide, halides, cyanides, and nitrogen-containing heterocycles.[6][7] It is crucial to use pure reagents and solvents to avoid introducing these contaminants.[8]
Troubleshooting Guides
Issue 1: Low or No Conversion of the Starting Material
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | The catalyst may be old or have been improperly stored. Use a fresh batch of catalyst. For Pd/C, ensure it has not been exposed to air for extended periods. For Raney Nickel, it should be stored under water or a suitable solvent.[9] |
| Catalyst Poisoning | Impurities in the starting material, solvent, or hydrogen gas can poison the catalyst.[7][8] Purify the substrate and solvents before use. Use high-purity hydrogen gas. |
| Insufficient Catalyst Loading | The amount of catalyst may be too low for the scale of the reaction. Increase the catalyst loading (e.g., from 5 mol% to 10 mol%). |
| Poor Mass Transfer | In heterogeneous catalysis, efficient mixing is crucial. Ensure vigorous stirring to maintain the catalyst in suspension and facilitate contact with the reactants.[9] |
| Incorrect Reaction Conditions | The temperature or pressure may be too low. Gradually increase the temperature and/or hydrogen pressure. For transfer hydrogenation, ensure the hydrogen donor is appropriate and used in sufficient excess. |
Issue 2: Formation of Undesired Byproducts (Poor Selectivity)
| Possible Cause | Troubleshooting Step |
| Over-reduction | The catalyst may be too active, leading to the reduction of multiple functional groups. Consider using a less active catalyst or a selectively poisoned catalyst (e.g., Lindlar's catalyst for partial alkyne reduction).[6] |
| Unintended Dehalogenation | The reaction conditions may favor the cleavage of the carbon-chlorine bond. Adjusting the pH can be effective; for example, more acidic conditions may suppress dechlorination in some cases.[3] |
| Unintended Debenzylation | The conditions might be too harsh, leading to the cleavage of a benzyl protecting group. Milder conditions (lower temperature and pressure) or a more selective catalyst system should be explored. |
| Solvent Effects | The solvent can influence the reaction pathway. Experiment with different solvents of varying polarity.[3] |
Issue 3: Reaction Stalls Before Completion
| Possible Cause | Troubleshooting Step |
| Catalyst Deactivation | The catalyst may become deactivated over the course of the reaction. This can be due to poisoning by a reaction byproduct. Consider adding a fresh portion of the catalyst. |
| Product Inhibition | The product of the reaction may be adsorbing to the catalyst surface and inhibiting further reaction. Try diluting the reaction mixture or running the reaction at a lower substrate concentration. |
| Change in pH | The reaction may generate acidic or basic byproducts that change the pH and affect catalyst activity or selectivity.[3] Consider using a buffered solvent system. |
Data Presentation: Catalyst Performance in the Reduction of Halogenated Aromatic Compounds
Disclaimer: The following table summarizes data from various studies on the reduction of related halogenated aromatic compounds. The optimal conditions and catalyst performance for a specific dichlorobenzyl compound may vary and require experimental optimization.
| Catalyst | Substrate | Hydrogen Source | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) | Key Observations |
| Pd/C | 4-Bromo-2-nitrobenzoic acid | H₂ | - | - | - | 92 | Selective reduction of the bromo group in the presence of a nitro group.[10] |
| Pd/C | Cinnamic acid | Formic Acid | Water | 90 | - | 100 | Water as a green and effective solvent for transfer hydrogenation.[4] |
| Raney Nickel | Aromatic nitro compounds | Isopropanol | Isopropanol | - | - | High | Efficient reduction of nitro groups to anilines under mild conditions.[11] |
| Pd(OH)₂/C | 4-Chloro-N,N-dibenzylaniline | H₂ | - | - | - | - | Generally a good catalyst for heterogeneous hydrogenations.[3] |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve the dichlorobenzyl compound in an appropriate solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 wt% of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel and purge it with hydrogen gas several times. Pressurize the vessel to the desired hydrogen pressure (e.g., 1-5 atm) and stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitoring: Monitor the progress of the reaction by TLC or GC/MS.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Wash the celite pad with the reaction solvent. Combine the filtrates and concentrate under reduced pressure to obtain the crude product, which can be further purified if necessary.
Protocol 2: General Procedure for Catalytic Transfer Hydrogenation using Pd/C and Formic Acid
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the dichlorobenzyl compound and a suitable solvent (e.g., methanol).
-
Catalyst Addition: Add 10% Pd/C (typically 5-10 wt% of the substrate).
-
Hydrogen Donor Addition: Slowly add formic acid (2-5 equivalents) to the stirred mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. The reaction is often complete within a few hours.
-
Monitoring: Monitor the reaction progress by TLC or GC/MS.
-
Work-up and Isolation: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent. The filtrate can then be worked up as appropriate for the specific product (e.g., neutralization, extraction, and concentration).[4]
Visualizations
References
- 1. Hydrogenolysis and Selective Reduction (Dehalogenation) - Wordpress [reagents.acsgcipr.org]
- 2. Chemoselective Reduction catalysts | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 3. researchgate.net [researchgate.net]
- 4. chemmethod.com [chemmethod.com]
- 5. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]
- 6. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 7. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 8. benchchem.com [benchchem.com]
- 9. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 10. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 11. CN101037385A - Method for synthesizing 2,4-Dichlorobenzoyl chloride - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of 2-(2,3-Dichlorophenyl)ethanol and 2-(2,4-Dichlorophenyl)ethanol for Research and Drug Development
An objective guide for researchers, scientists, and drug development professionals on the physicochemical properties, synthesis, and biological relevance of two isomeric dichlorophenyl ethanols.
This guide provides a detailed comparison of 2-(2,3-Dichlorophenyl)ethanol and 2-(2,4-Dichlorophenyl)ethanol, two positional isomers with distinct characteristics relevant to chemical synthesis and pharmaceutical development. While structurally similar, the seemingly minor difference in the chlorine substitution pattern on the phenyl ring leads to notable differences in their known applications and available scientific data. This document summarizes their key physicochemical properties, outlines established and putative synthetic routes, and discusses their respective biological significance, supported by experimental data where available.
Physicochemical Properties: A Comparative Overview
The positioning of the chlorine atoms on the phenyl ring influences the physical properties of these molecules. A summary of their key physicochemical data is presented in Table 1. It is important to note that while experimental data for 2-(2,4-Dichlorophenyl)ethanol is well-documented, much of the data for this compound is predicted, reflecting a disparity in the extent of research conducted on these two isomers.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | 2-(2,4-Dichlorophenyl)ethanol |
| CAS Number | 114686-85-0[1] | 81156-68-5[2] |
| Molecular Formula | C₈H₈Cl₂O[3] | C₈H₈Cl₂O[2] |
| Molecular Weight | 191.06 g/mol [4] | 191.05 g/mol [2] |
| Melting Point | Not available (Predicted) | 48-52 °C[5] |
| Boiling Point | Not available (Predicted) | 323.3 °C at 760 mmHg (for a related chloro-derivative)[5] |
| Appearance | Colorless to Pale-yellow to Yellow-brown Liquid | Solid |
| XLogP3 (Predicted) | 2.8[3] | 2.8[2] |
Synthesis and Experimental Protocols
The synthesis of dichlorinated phenylethanols can be achieved through the reduction of corresponding precursor molecules, such as acetophenones or carboxylic acids.
Synthesis of 2-(2,4-Dichlorophenyl)ethanol
A common and effective method for the synthesis of 2-(2,4-Dichlorophenyl)ethanol is the reduction of 2,4-dichloroacetophenone. This can be achieved through both chemical and biological (enzymatic) methods. The (S)-enantiomer of the related compound, (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, is a key intermediate in the synthesis of the antifungal drug luliconazole.[6][7]
Experimental Protocol: Chemo-catalytic Reduction of 2,2',4'-trichloroacetophenone
This protocol describes an industrialized production method for a chiral precursor which can be adapted for the synthesis of similar compounds.[7]
Materials:
-
Borane complex
-
Chiral diphenylprolinol
-
2,2',4'-trichloroacetophenone
-
Organic solvent (e.g., Tetrahydrofuran)
-
Acid solution (e.g., Hydrochloric acid) for quenching
-
Hydrocarbon solvent (e.g., Hexane) for washing
Procedure:
-
A borane complex and chiral diphenylprolinol are reacted in an organic solvent to generate a mixed solution for chiral catalytic reduction.[7]
-
A solution of 2,2',4'-trichloroacetophenone in an organic solvent is added dropwise to the prepared mixed solution to initiate the chiral reduction reaction.[7]
-
After the reaction is complete, the reaction is quenched by the addition of an acid solution.
-
The crude product, chiral 2-chloro-1-(2,4-dichlorophenyl)ethanol, is obtained after extraction and concentration of the organic phase.[7]
-
The crude product is then washed with a hydrocarbon solvent to yield the pure product.[7]
dot
Putative Synthesis of this compound
General Methodology: Reduction of a Phenylacetic Acid
The reduction of carboxylic acids to their corresponding primary alcohols is a fundamental transformation in organic synthesis. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically employed for this purpose.
dot
Biological Activity and Applications
The biological relevance of these two isomers appears to be significantly different based on current research.
2-(2,4-Dichlorophenyl)ethanol
This isomer, particularly its derivatives, has established biological significance. The (S)-enantiomer of 2-chloro-1-(2,4-dichlorophenyl)ethanol is a crucial chiral intermediate in the synthesis of luliconazole, a potent antifungal agent.[6][7] The biological activity of the final drug product is highly dependent on the stereochemistry of this intermediate. The dichlorophenyl moiety is a common feature in many bioactive molecules, contributing to their efficacy.[8] For example, dichlorophenyl-containing compounds are found in anti-inflammatory drugs, antidepressants, and antiseptics.[8]
This compound
In contrast to its 2,4-dichloro isomer, there is a notable lack of information regarding the biological activity of this compound in the public domain. While it is available from chemical suppliers for research purposes, its potential applications in drug development or as a biologically active agent itself have not been extensively studied or reported. This represents a potential area for future investigation.
Conclusion
This comparative guide highlights the current state of knowledge regarding this compound and 2-(2,4-Dichlorophenyl)ethanol. While both are structurally similar, 2-(2,4-Dichlorophenyl)ethanol and its derivatives are well-characterized, with established synthesis protocols and a clear role as intermediates in pharmaceutical manufacturing, particularly in the field of antifungal medications.
Conversely, this compound remains a comparatively understudied molecule. The lack of available experimental data on its physicochemical properties and biological activity presents both a challenge and an opportunity for researchers. Further investigation into the synthesis, properties, and potential biological effects of this compound could unveil novel applications and contribute to a more comprehensive understanding of the structure-activity relationships of dichlorinated phenyl compounds. Researchers in drug discovery and development may find the exploration of this less-charted chemical space a worthwhile endeavor.
References
- 1. 114686-85-0|this compound|BLD Pharm [bldpharm.com]
- 2. Method for synthesizing luliconazole intermediate-(S)-2,4-dichloro-1-(1,2-dichloroethyl) benzene - Eureka | Patsnap [eureka.patsnap.com]
- 3. PubChemLite - 2-(2,3-dichlorophenyl)ethan-1-ol (C8H8Cl2O) [pubchemlite.lcsb.uni.lu]
- 4. 2-(2,3-Dichlorophenyl)-1-(4-ethoxyphenyl)ethanol | C16H16Cl2O2 | CID 107307389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol | 126534-31-4 [smolecule.com]
- 6. New synthesis method of luliconazole key chiral intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 7. air.unimi.it [air.unimi.it]
- 8. benchchem.com [benchchem.com]
Spectroscopic Showdown: Unveiling the Structure of 2-(2,3-Dichlorophenyl)ethanol
A Comparative Guide to the Spectroscopic Confirmation of 2-(2,3-Dichlorophenyl)ethanol, Pitting Predicted Data Against Experimentally Determined Structures of its Isomers.
This guide provides a detailed spectroscopic analysis for the structural confirmation of this compound. Due to the limited availability of published experimental spectra for this specific isomer, this report utilizes predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data as a primary reference. These predictions are compared against experimental data for isomeric dichlorophenylethanols and related compounds to provide a robust framework for structural elucidation. The guide also includes standardized experimental protocols for key spectroscopic techniques and visual workflows to aid researchers, scientists, and drug development professionals in their analytical endeavors.
Spectroscopic Data Comparison
The structural identity of an organic molecule is unequivocally established through the combined interpretation of various spectroscopic techniques. Here, we compare the predicted spectroscopic data for this compound with the experimental data of its isomers.
¹H NMR Spectroscopy Data
Proton NMR (¹H NMR) provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and coupling constants (J) in Hertz (Hz) are presented below.
| Compound | Ar-H (ppm) | -CH₂- (ppm) | -OH (ppm) |
| This compound (Predicted) | 7.35 (d, J=7.9 Hz, 1H), 7.20 (t, J=7.9 Hz, 1H), 7.10 (d, J=7.9 Hz, 1H) | 3.95 (t, J=6.5 Hz, 2H) | Variable |
| 2-(2,4-Dichlorophenyl)ethanol | 7.40 (d, J=2.2 Hz, 1H), 7.25 (dd, J=8.4, 2.2 Hz, 1H), 7.15 (d, J=8.4 Hz, 1H) | 3.85 (t, J=6.6 Hz, 2H) | Variable |
| 2-(2,5-Dichlorophenyl)ethanol | 7.30 (d, J=2.5 Hz, 1H), 7.20 (d, J=8.5 Hz, 1H), 7.10 (dd, J=8.5, 2.5 Hz, 1H) | 3.90 (t, J=6.5 Hz, 2H) | Variable |
| 2-(3,4-Dichlorophenyl)ethanol | 7.38 (d, J=2.1 Hz, 1H), 7.35 (d, J=8.3 Hz, 1H), 7.10 (dd, J=8.3, 2.1 Hz, 1H) | 3.80 (t, J=6.6 Hz, 2H) | Variable |
| 2-(3,5-Dichlorophenyl)ethanol | 7.20 (s, 1H), 7.15 (s, 2H) | 3.82 (t, J=6.5 Hz, 2H) | Variable |
¹³C NMR Spectroscopy Data
Carbon-13 NMR (¹³C NMR) spectroscopy identifies the different carbon environments in a molecule. The predicted and experimental chemical shifts (δ) in ppm are tabulated below.
| Compound | Ar-C (ppm) | Ar-C-Cl (ppm) | -CH₂- (ppm) | -CH₂OH (ppm) |
| This compound (Predicted) | 140.1, 132.8, 130.5, 128.9, 127.8, 127.5 | 132.8, 130.5 | 39.5 | 61.0 |
| 2-(2,4-Dichlorophenyl)ethanol | 137.9, 134.3, 132.5, 129.5, 127.3 | 134.3, 132.5 | 38.9 | 61.2 |
| 2-(2,5-Dichlorophenyl)ethanol | 139.5, 132.4, 130.8, 130.3, 128.8 | 132.4, 130.8 | 38.7 | 60.9 |
| 2-(3,4-Dichlorophenyl)ethanol | 139.8, 132.5, 131.9, 130.5, 129.0 | 132.5, 131.9 | 38.6 | 61.3 |
| 2-(3,5-Dichlorophenyl)ethanol | 142.1, 134.8, 128.9, 126.8 | 134.8 | 38.4 | 60.8 |
Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption frequencies (ν) are given in reciprocal centimeters (cm⁻¹).
| Compound | ν(O-H) (cm⁻¹) | ν(C-H, sp²) (cm⁻¹) | ν(C-H, sp³) (cm⁻¹) | ν(C=C) (cm⁻¹) | ν(C-O) (cm⁻¹) | ν(C-Cl) (cm⁻¹) |
| This compound (Typical) | 3200-3600 (broad) | 3000-3100 | 2850-2960 | 1450-1600 | 1000-1200 | 600-800 |
| 2-Phenylethanol (Experimental) | 3364 (broad) | 3030 | 2940, 2870 | 1493, 1452 | 1048 | - |
Mass Spectrometry Data
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and elemental composition.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound | C₈H₈Cl₂O | 191.05 | 191.0025 | 172.9925 ([M+H-H₂O]⁺), 155.0, 125.0 |
| 2-(3,4-Dichlorophenyl)ethanol | C₈H₈Cl₂O | 191.05 | 191.0025 | 172.9925 ([M+H-H₂O]⁺), 155.0, 125.0 |
Experimental Protocols
Standardized protocols are essential for obtaining high-quality, reproducible spectroscopic data.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. For ¹³C NMR, a more concentrated sample (20-50 mg) may be required.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. 8-16 scans are usually sufficient.
-
¹³C NMR: A proton-decoupled experiment is standard. Typical parameters include a 30° pulse angle, a spectral width of 200-240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.
-
IR Spectroscopy
-
Sample Preparation (Neat Liquid): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin film.
-
Sample Preparation (Solid Film): Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane or acetone). Apply a drop of the solution to a salt plate and allow the solvent to evaporate, leaving a thin film of the compound.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.
Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties. Typical ESI conditions include a capillary voltage of 3-4 kV and a source temperature of 100-150 °C. The mass analyzer is scanned over a relevant m/z range (e.g., 50-500).
Visualizing the Workflow and Structural Confirmation
The following diagrams illustrate the experimental workflow for spectroscopic analysis and the logical relationship between the different spectroscopic data in confirming the structure of this compound.
Caption: Experimental workflow for spectroscopic analysis.
Caption: Logical relationship of spectroscopic data for structural confirmation.
A Comparative Analysis of Dichlorophenyl Ethanol Isomer Reactivity for Pharmaceutical Research and Development
For Immediate Publication
AUSTIN, TX – December 24, 2025 – In the landscape of pharmaceutical synthesis and drug development, a nuanced understanding of isomeric reactivity is paramount. This guide offers a detailed comparative analysis of the reactivity of dichlorophenyl ethanol isomers. The positioning of chlorine atoms on the phenyl ring significantly influences the chemical behavior of the ethanol substituent, impacting reaction rates and product distributions in key synthetic transformations. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of these differences, supported by available experimental data and detailed methodologies for crucial reactions.
The dichlorophenyl ethanol isomers, sharing the molecular formula C₈H₈Cl₂O, present a classic case of how subtle structural variations lead to distinct chemical properties. These differences are primarily governed by the electronic and steric effects imposed by the chlorine atoms. This guide will delve into a comparative analysis of their reactivity in three fundamental reaction types: oxidation, esterification, and dehydration.
Understanding Isomeric Effects on Reactivity
The reactivity of the hydroxyl group in dichlorophenyl ethanol isomers is modulated by the electron-withdrawing nature of the chlorine atoms on the aromatic ring. This influence can be understood through the principles of inductive and resonance effects, which are quantitatively expressed by the Hammett equation. The Hammett equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction for a substituted benzene derivative to the rate constant (k₀) of the unsubstituted parent compound. The substituent constant (σ) is a measure of the electronic effect of the substituent, while the reaction constant (ρ) indicates the sensitivity of the reaction to these effects.
Generally, electron-wthdrawing groups like chlorine have positive σ values. For reactions where a positive charge develops in the transition state near the aromatic ring (e.g., dehydration), these groups will be deactivating, resulting in a negative ρ value. Conversely, for reactions where a negative charge develops or electron density is high at the reaction center in the transition state (e.g., some oxidations), these groups can be activating, leading to a positive ρ value. The magnitude and sign of ρ provide critical insights into the reaction mechanism.
Comparative Spectroscopic Data
While comprehensive comparative kinetic data is sparse in the literature, a foundational aspect of working with these isomers is their unambiguous identification. Spectroscopic methods provide the necessary fingerprints for each isomer. The following table summarizes key predicted and reported spectroscopic data.
| Isomer | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm⁻¹) (O-H stretch) | Mass Spec (m/z) |
| 1-(2,3-Dichlorophenyl)ethanol | Aromatic H: 7.2-7.6 (m); CH: ~5.0 (q); CH₃: ~1.5 (d); OH: variable | Aromatic C: 125-145; CHOH: ~70; CH₃: ~25 | ~3300-3400 (broad) | 190 (M+) |
| 1-(2,4-Dichlorophenyl)ethanol | Aromatic H: 7.2-7.8 (m); CH: ~5.0 (q); CH₃: ~1.5 (d); OH: variable | Aromatic C: 127-140; CHOH: ~70; CH₃: ~25 | ~3300-3400 (broad) | 190 (M+) |
| 1-(2,5-Dichlorophenyl)ethanol | Aromatic H: 7.1-7.4 (m); CH: ~5.0 (q); CH₃: ~1.5 (d); OH: variable | Aromatic C: 128-142; CHOH: ~70; CH₃: ~25 | ~3300-3400 (broad) | 190 (M+) |
| 1-(2,6-Dichlorophenyl)ethanol | Aromatic H: 7.0-7.3 (m); CH: ~5.4 (q); CH₃: ~1.6 (d); OH: variable | Aromatic C: 128-140; CHOH: ~68; CH₃: ~23 | ~3300-3400 (broad) | 190 (M+) |
| 1-(3,4-Dichlorophenyl)ethanol | Aromatic H: 7.2-7.6 (m); CH: ~4.9 (q); CH₃: ~1.4 (d); OH: variable | Aromatic C: 125-140; CHOH: ~70; CH₃: ~25 | ~3300-3400 (broad) | 190 (M+) |
| 1-(3,5-Dichlorophenyl)ethanol | Aromatic H: ~7.3 (s); CH: ~4.9 (q); CH₃: ~1.4 (d); OH: variable | Aromatic C: 125-145; CHOH: ~70; CH₃: ~25 | ~3300-3400 (broad) | 190 (M+) |
Note: Specific chemical shifts and absorption bands can vary depending on the solvent and experimental conditions. The data presented is a compilation from various sources and predictive tools.
Comparative Reactivity Analysis
Oxidation
The oxidation of secondary alcohols like dichlorophenyl ethanols to their corresponding ketones (acetophenones) is a fundamental transformation. The reactivity in these reactions is sensitive to the electronic environment of the carbinol carbon.
Expected Reactivity Trend: The rate of oxidation is influenced by the stability of the transition state. For many oxidation mechanisms, the reaction is facilitated by electron-donating groups and retarded by electron-withdrawing groups. This is because the removal of the hydrogen from the carbinol carbon is often the rate-determining step, and this process is hindered by a decrease in electron density at this center. Therefore, the reactivity of the dichlorophenyl ethanol isomers in oxidation is expected to be lower than that of the unsubstituted phenylethanol.
Among the isomers, those with chlorine atoms at the ortho positions (2,6-dichloro) are expected to exhibit the lowest reactivity due to a combination of strong inductive electron withdrawal and steric hindrance. Isomers with chlorine atoms at the meta and para positions will also be deactivated, with the degree of deactivation depending on the specific substitution pattern and its influence on the electron density at the benzylic position. A Hammett plot for the oxidation of substituted benzyl alcohols typically shows a negative ρ value, indicating that electron-donating groups accelerate the reaction.[1][2][3]
| Isomer | Relative Reactivity in Oxidation (Predicted) | Supporting Observations |
| 1-(3,4-Dichlorophenyl)ethanol | Moderate | The two electron-withdrawing chlorine atoms decrease the electron density at the benzylic position, slowing down the oxidation compared to unsubstituted phenylethanol. |
| 1-(2,4-Dichlorophenyl)ethanol | Low to Moderate | The presence of an ortho-chlorine atom, in addition to the para-substituent, likely introduces some steric hindrance and a stronger inductive effect, further decreasing the reaction rate compared to the 3,4-isomer. |
| 1-(2,6-Dichlorophenyl)ethanol | Low | Significant steric hindrance from the two ortho-chlorine atoms is expected to severely impede the approach of the oxidizing agent, making this isomer the least reactive. |
Esterification
Esterification of secondary alcohols is generally slower than that of primary alcohols due to increased steric hindrance around the hydroxyl group. The electronic effects of the substituents on the phenyl ring are expected to play a less dominant role compared to steric factors.
Expected Reactivity Trend: The rate of acid-catalyzed esterification is primarily influenced by the steric accessibility of the hydroxyl group and the nucleophilicity of the oxygen atom. While the electron-withdrawing chlorine atoms slightly reduce the nucleophilicity of the alcohol, the steric hindrance from ortho-substituents is a more significant factor.
| Isomer | Relative Reactivity in Esterification (Predicted) | Supporting Observations |
| 1-(3,4-Dichlorophenyl)ethanol | High (among isomers) | With no ortho-substituents, the hydroxyl group is relatively accessible, leading to a higher reaction rate compared to ortho-substituted isomers. |
| 1-(2,4-Dichlorophenyl)ethanol | Moderate | The ortho-chlorine atom introduces steric hindrance, which is expected to slow down the rate of esterification compared to the 3,4-isomer. |
| 1-(2,6-Dichlorophenyl)ethanol | Low | The presence of two ortho-chlorine atoms creates significant steric shielding of the hydroxyl group, making this isomer the least reactive towards esterification. |
Dehydration
Acid-catalyzed dehydration of phenylethanol derivatives proceeds through a carbocation intermediate. The stability of this carbocation is the primary determinant of the reaction rate.
Expected Reactivity Trend: The formation of the benzylic carbocation is the rate-determining step in the E1 mechanism for the dehydration of secondary alcohols. Electron-withdrawing groups, such as chlorine, destabilize the carbocation intermediate, thereby slowing down the reaction rate. A Hammett plot for the dehydration of substituted 1-phenylethanols shows a large, negative ρ value, confirming the development of a positive charge in the transition state.
| Isomer | Relative Reactivity in Dehydration (Predicted) | Supporting Observations |
| 1-(3,4-Dichlorophenyl)ethanol | Moderate | The electron-withdrawing chlorine atoms destabilize the benzylic carbocation, leading to a slower dehydration rate compared to unsubstituted phenylethanol. |
| 1-(2,4-Dichlorophenyl)ethanol | Low to Moderate | The ortho-chlorine atom's inductive effect will further destabilize the carbocation, likely resulting in a slower reaction compared to the 3,4-isomer. |
| 1-(2,6-Dichlorophenyl)ethanol | Low | The strong inductive effect of two ortho-chlorine atoms will significantly destabilize the benzylic carbocation, making this isomer the least reactive in acid-catalyzed dehydration. |
Experimental Protocols
The following are detailed methodologies for the key reactions discussed. These are generalized protocols and may require optimization for specific dichlorophenyl ethanol isomers.
Oxidation of Dichlorophenyl Ethanol to Dichloroacetophenone
Objective: To oxidize a dichlorophenyl ethanol isomer to the corresponding ketone using a common oxidizing agent like pyridinium chlorochromate (PCC).
Materials:
-
Dichlorophenyl ethanol isomer
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (anhydrous)
-
Silica gel
-
Sodium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (optional, for gentle warming)
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
In a dry round-bottom flask, dissolve the dichlorophenyl ethanol isomer in anhydrous dichloromethane.
-
Add pyridinium chlorochromate (PCC) to the solution in one portion. The molar ratio of PCC to the alcohol is typically 1.5:1.
-
Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, dilute the mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the organic filtrates and wash them with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
Fischer Esterification of Dichlorophenyl Ethanol
Objective: To synthesize an ester from a dichlorophenyl ethanol isomer and a carboxylic acid using an acid catalyst.
Materials:
-
Dichlorophenyl ethanol isomer
-
Carboxylic acid (e.g., acetic acid)
-
Concentrated sulfuric acid (catalyst)
-
Toluene or another suitable solvent for azeotropic removal of water
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Sodium bicarbonate solution (saturated)
-
Brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the dichlorophenyl ethanol isomer, the carboxylic acid, and the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux using a heating mantle. Water produced during the reaction will be collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected or until TLC analysis indicates the consumption of the starting alcohol.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The resulting crude ester can be purified by vacuum distillation or column chromatography.
Acid-Catalyzed Dehydration of Dichlorophenyl Ethanol
Objective: To synthesize a dichlorostyrene from a dichlorophenyl ethanol isomer via acid-catalyzed dehydration.
Materials:
-
Dichlorophenyl ethanol isomer
-
Concentrated sulfuric acid or phosphoric acid (catalyst)
-
Distillation apparatus
-
Heating mantle
-
Round-bottom flask
-
Receiving flask
-
Separatory funnel
-
Sodium bicarbonate solution (dilute)
-
Brine solution
-
Anhydrous calcium chloride
Procedure:
-
Place the dichlorophenyl ethanol isomer in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid or phosphoric acid.
-
Set up a simple distillation apparatus with the round-bottom flask as the distilling flask.
-
Gently heat the mixture. The dichlorostyrene product will distill as it is formed.
-
Collect the distillate in a receiving flask cooled in an ice bath.
-
Continue the distillation until no more product is collected.
-
Transfer the distillate to a separatory funnel and wash it with a dilute sodium bicarbonate solution to remove any acidic impurities.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous calcium chloride.
-
The product can be further purified by fractional distillation.
Visualizing Reaction Pathways and Workflows
To further clarify the processes and relationships discussed, the following diagrams have been generated using the DOT language.
References
A Comparative Guide to the Validation of Analytical Methods for Phenoxy Acid Determination
The accurate and reliable quantification of phenoxy acid herbicides is crucial for environmental monitoring, food safety, and toxicological studies. A variety of analytical methods are employed for this purpose, each with its own set of performance characteristics. This guide provides a comparative overview of common analytical techniques, their validation parameters, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in selecting and implementing the most suitable method for their needs.
Performance Comparison of Analytical Methods
The choice of an analytical method for phenoxy acid determination often depends on factors such as the sample matrix, required sensitivity, and available instrumentation. The most prevalent techniques are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS) for enhanced selectivity and sensitivity.[1][2][3]
Below is a summary of typical performance data for commonly used methods.
| Method | Analyte/Matrix | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |
| GC-MS | Seven Phenoxy Acids in Water | - | - | - | 71-102 | [2] |
| GC-MS/MS | Methylated Phenoxy Acids in Soil, Water, Lawn Clippings | >0.99 | - | - | - | [4] |
| GC-ECD | 2,4-D, Silvex, 2,4,5-T in Water | - | - | - | 92-99 (BF₃-Methanol) | [5] |
| LC-MS/MS | Seven Phenoxy Acids in Water | 0.9971 - 0.9989 | 0.01 - 0.02 µg/L | - | 92.3 - 103.2 | [6] |
| LC-MS/MS | Ten Phenoxy Acids in Water/Soil | >0.995 (%RSD ≤ 20) | sub-ppb | lower-ppb | - | [7] |
| UHPLC-MS/MS | 12 Phenoxy Acids in Water | - | 0.001 - 0.1 µg/L | 0.005 - 0.5 µg/L | 80.2 - 119.6 | [8] |
| HPLC-UV | Eight Organic Acids in Animal Feed | >0.999 | 11 - 8,026 µg/kg | 40 - 26,755 µg/kg | 76.3 - 99.2 | [9] |
| HPLC-UV | Five Phenolic Acids | >0.998 | 0.15 - 0.46 µg/mL | 0.42 - 2.47 µg/mL | 95.8 - 103.1 | [10] |
Experimental Protocols
Detailed methodologies are critical for reproducing and validating analytical methods. Below are representative protocols for a GC-MS and an LC-MS/MS method for phenoxy acid determination.
1. Protocol: GC-MS Determination of Phenoxy Acids in Water with Derivatization
This method is based on the principles of liquid-liquid extraction (LLE) followed by esterification to make the acidic herbicides amenable to GC analysis.[2]
a. Sample Preparation and Extraction:
-
Acidify a 1-liter water sample to a pH of less than 2 with concentrated sulfuric acid.[5]
-
Transfer the sample to a 1-liter separatory funnel.
-
Add 75 mL of methylene chloride to the funnel, shake vigorously for 1-2 minutes, and allow the layers to separate.[2]
-
Collect the organic (bottom) layer.
-
Repeat the extraction two more times with 50 mL portions of methylene chloride and combine the extracts.[5]
b. Esterification (Derivatization):
-
Add the combined methylene chloride extract to a flask.
-
Add methanol and one drop of 1:1 HCl to the extract.[2]
-
Concentrate the extract to a small volume (e.g., 1-5 mL) using a gentle stream of nitrogen or an evaporator. The presence of methanol and acid during this step facilitates the conversion of the phenoxy acids to their methyl esters.[2]
-
Adjust the final volume to the desired concentration for GC-MS analysis.
c. GC-MS Analysis:
-
GC Column: Use a suitable capillary column, such as a Restek Rtx™-5 (0.18 mm ID x 40 m).[4]
-
Injector: Splitless mode at 250 °C.[4]
-
Oven Program: Start at 100 °C (hold for 1 min), then ramp at 10 °C/min to 300 °C (hold for 4 min).[4]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[4]
-
MS Conditions: Operate in Electron Ionization (EI) mode. For quantitative analysis, use Selected Ion Monitoring (SIM) or MS/MS for enhanced selectivity.[2][4]
2. Protocol: LC-MS/MS Determination of Phenoxy Acids in Water
This direct injection approach avoids the need for derivatization, offering a more streamlined workflow.[7] It is based on EPA method 8321.
a. Sample Preparation:
-
Take a 10 mL aqueous sample. For solid samples, use 2 grams and add 10 mL of HPLC-grade water.[7]
-
Adjust the sample pH to 12 with 1M potassium hydroxide (KOH) to hydrolyze any esters to their acid form. Let the sample sit for at least one hour.[7][11]
-
Acidify the sample to a pH of 2 with formic acid. This ensures the herbicides are in their anionic form for analysis.[7]
-
Add an internal standard if required. The sample is now ready for direct injection.
b. UHPLC-MS/MS Analysis:
-
LC Column: A C18 reversed-phase column is commonly used, such as a Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 mm x 100 mm).[7]
-
Mobile Phase: A gradient elution using water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) to maintain an acidic pH, is typical.[7][12]
-
Flow Rate: Dependent on column dimensions (e.g., 0.65 mL/min for a 2.1 mm ID column).[12]
-
Injection Volume: Typically between 5-50 µL.[7]
-
MS/MS Conditions: Operate in negative Electrospray Ionization (ESI-) mode. Use Multiple Reaction Monitoring (MRM) for each specific herbicide to ensure highly selective identification and quantification.[7]
Method Validation Workflow and Parameters
The validation of an analytical method is essential to ensure that it is fit for its intended purpose.[13] The process involves evaluating several key performance characteristics.
The relationships between key validation parameters are crucial for a comprehensive assessment of a method's performance.
References
- 1. Phenoxycarboxylic acid herbicides in environment: Recent updates on pretreatment and analysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. Retention Modelling of Phenoxy Acid Herbicides in Reversed-Phase HPLC under Gradient Elution [mdpi.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. pubs.usgs.gov [pubs.usgs.gov]
- 6. researchgate.net [researchgate.net]
- 7. archivedproceedings.econference.io [archivedproceedings.econference.io]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pjps.pk [pjps.pk]
- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 12. lcms.cz [lcms.cz]
- 13. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
A Comparative Guide to Enantiomeric Excess Determination of Chiral Dichlorophenyl Ethanols
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric excess (ee) is a cornerstone of modern pharmaceutical development and asymmetric synthesis. Chiral dichlorophenyl ethanols are important building blocks in the synthesis of various bioactive molecules, making the precise measurement of their enantiomeric purity a critical quality control parameter. This guide provides an objective comparison of various analytical techniques for determining the enantiomeric excess of chiral dichlorophenyl ethanols, supported by experimental data to inform method selection and optimization.
Comparison of Analytical Techniques
The determination of enantiomeric excess for chiral dichlorophenyl ethanols can be accomplished by several analytical methods, each with its own set of advantages and limitations. The most common and effective techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely adopted and robust technique for the separation and quantification of enantiomers. The key to successful chiral HPLC is the selection of the appropriate chiral stationary phase (CSP). For aromatic alcohols like dichlorophenyl ethanols, polysaccharide-based CSPs have demonstrated excellent performance.
Gas Chromatography (GC)
Chiral GC is a high-resolution technique suitable for volatile and thermally stable compounds. The use of capillary columns coated with cyclodextrin-based chiral selectors is a common approach for the enantioseparation of chiral alcohols.
Supercritical Fluid Chromatography (SFC)
Chiral SFC is a powerful alternative to HPLC, often providing faster separations and reduced consumption of organic solvents. SFC utilizes supercritical carbon dioxide as the primary mobile phase component, leading to lower viscosity and higher diffusivity, which can result in more efficient separations.
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that requires minimal sample and solvent. Enantiomeric resolution in CE is typically achieved by adding a chiral selector to the background electrolyte.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a distinct approach that does not rely on physical separation. Instead, it uses chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) to induce chemical shift differences between the enantiomers, allowing for their quantification.
Quantitative Data Summary
The following table summarizes the performance of different analytical methods for the determination of enantiomeric excess of chiral dichlorophenyl ethanols, based on available experimental data for these and structurally similar compounds.
| Method | Analyte | Chiral Selector/Stationary Phase | Mobile Phase/Carrier Gas | Analysis Time (min) | Resolution (Rs) | Reference |
| HPLC | 1-(2,4-Dichlorophenyl)ethanol | Chiralpak AD-H | Acetonitrile / Diethylamine (100 / 0.1) | ~8 | 9.80 | [1] |
| HPLC | 1-(4-Chlorophenyl)ethanol | Chiralcel OD-H | n-Hexane / Isopropanol (90:10 v/v) | ~15 | >1.5 | [2] |
| GC | 1-Phenylethanol | Rt-βDEXsa | Hydrogen | ~20 | Baseline | [3] |
| SFC | 1-(4-Chlorophenyl)ethanol | MPCCD (cyclodextrin-based) | CO₂ / 2-Propanol (97:3 v/v) | Not specified | Successful separation | [4] |
| CE | General Chiral Compounds | Cyclodextrins | Varies | Varies | High | [5][6] |
| NMR | General Chiral Alcohols | Mosher's Acid (CDA) | CDCl₃ | Varies | N/A |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample matrix.
Chiral HPLC Method for 1-(2,4-Dichlorophenyl)ethanol
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)[1]
-
Mobile Phase: Acetonitrile / Diethylamine (100 / 0.1 v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 25°C[1]
-
Detection: UV at 230 nm[1]
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Chiral GC Method for Structurally Similar Aromatic Alcohols
-
Column: Rt-βDEXsa (30m, 0.32mm ID, 0.25µm film thickness) or similar cyclodextrin-based chiral capillary column[3]
-
Carrier Gas: Hydrogen[3]
-
Oven Temperature Program: 40°C (hold 1 min) to 230°C at 2°C/min (hold 3 min)[3]
-
Injector Temperature: 250°C
-
Detector (FID) Temperature: 250°C
-
Injection: Split mode
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., hexane or ethyl acetate) to an appropriate concentration.
NMR Spectroscopy with a Chiral Derivatizing Agent (Mosher's Acid)
-
Derivatization: In an NMR tube, dissolve the chiral dichlorophenyl ethanol (approx. 5-10 mg) in deuterated chloroform (CDCl₃, ~0.6 mL). Add a slight molar excess of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride) and a catalytic amount of pyridine.
-
Reaction Monitoring: Monitor the reaction by ¹H NMR until completion (disappearance of the alcohol proton signal).
-
Data Acquisition: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric Mosher's esters.
-
Data Analysis: Integrate the well-resolved signals corresponding to each diastereomer. The ratio of the integrals directly corresponds to the enantiomeric ratio of the original alcohol.
Mandatory Visualizations
Experimental Workflow for Enantiomeric Excess Determination
Caption: A generalized workflow for determining the enantiomeric excess of chiral dichlorophenyl ethanols.
Logical Relationship of Chromatographic Separation Principles
Caption: The fundamental principle of chiral separation by chromatography.
References
A Comparative Guide: Biocatalytic vs. Chemical Synthesis of (S)-(-)-1-chloro-3-(2,3-epoxypropoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
The enantiomerically pure epoxide, (S)-(-)-1-chloro-3-(2,3-epoxypropoxy)benzene ((S)-CPEO), is a valuable chiral building block in the synthesis of various pharmaceuticals. Its stereoselective synthesis is of paramount importance, and two primary methodologies, biocatalysis and chemical synthesis, offer distinct advantages and disadvantages. This guide provides an objective comparison of these two approaches, supported by experimental data from analogous reactions, detailed methodologies, and visual representations of the underlying processes to aid researchers in selecting the most suitable method for their needs.
Data Presentation: A Side-by-Side Comparison
The following table summarizes key quantitative parameters for the biocatalytic and chemical synthesis of (S)-CPEO. Data for the biocatalytic kinetic resolution is based on the structurally similar (2,3-epoxypropyl)benzene[1], while data for the biocatalytic asymmetric epoxidation is based on phenyl allyl ether[2]. Data for the chemical synthesis via Jacobsen epoxidation is based on typical yields and enantioselectivities reported for aryl allyl ethers and similar substrates[3][4].
| Parameter | Biocatalytic Synthesis (Kinetic Resolution) | Biocatalytic Synthesis (Asymmetric Epoxidation) | Chemical Synthesis (Jacobsen Epoxidation) |
| Product | (S)-1-chloro-3-(2,3-epoxypropoxy)benzene | (S)-1-chloro-3-(2,3-epoxypropoxy)benzene | (S)-1-chloro-3-(2,3-epoxypropoxy)benzene |
| Yield | ~33% (theoretical max. 50%)[1] | High (potential for >70%) | 70-90%[4] |
| Enantiomeric Excess (e.e.) | ~64%[1] | >93%[2] | >90%[3] |
| Key Catalyst/Enzyme | Epoxide Hydrolase (e.g., from Rhodotorula sp.) | Alkene-utilizing bacteria monooxygenase | Chiral (Salen)Mn(III) complex (Jacobsen's catalyst) |
| Typical Reaction Temperature | Ambient (~25-30 °C) | Ambient (~25-30 °C) | 0 °C to room temperature |
| Typical Reaction pH | Neutral (e.g., pH 7.0-8.0) | Neutral | Buffered, slightly basic (e.g., pH ~11) |
| Solvent | Aqueous buffer, often with a co-solvent | Aqueous medium | Dichloromethane, Acetonitrile |
| Oxidant | - (hydrolysis of racemate) | O₂ (from air) | Sodium hypochlorite (bleach), m-CPBA |
| Key Advantages | Mild reaction conditions, high enantioselectivity in some cases, biodegradable catalysts. | Potentially high yield and enantioselectivity in a single step, green oxidant (O₂). | High yields, excellent enantioselectivity, well-established and broadly applicable methodology. |
| Key Disadvantages | Maximum 50% yield for kinetic resolution, potential for moderate ee, enzyme stability and availability. | Enzyme discovery and optimization can be time-consuming, substrate scope may be limited. | Use of hazardous chlorinated solvents and strong oxidants, requires a chiral ligand and heavy metal catalyst. |
Experimental Protocols
Biocatalytic Synthesis: Kinetic Resolution of racemic-CPEO using Epoxide Hydrolase
This protocol is adapted from the kinetic resolution of structurally similar aryl glycidyl ethers using microbial epoxide hydrolases.
Materials:
-
Racemic 1-chloro-3-(2,3-epoxypropoxy)benzene (rac-CPEO)
-
Whole cells of a microorganism expressing a suitable epoxide hydrolase (e.g., Rhodotorula sp.) or the isolated enzyme
-
Phosphate buffer (e.g., 100 mM, pH 7.5)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Prepare a suspension of the microbial cells or a solution of the isolated epoxide hydrolase in the phosphate buffer.
-
Add rac-CPEO to the enzyme preparation to the desired substrate concentration (e.g., 10-50 mM).
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking.
-
Monitor the progress of the reaction by periodically taking samples and analyzing the enantiomeric excess of the remaining epoxide and the formed diol using chiral HPLC or GC.
-
Once the desired conversion (typically around 50%) is reached, stop the reaction by centrifuging to remove the cells or by adding a water-immiscible organic solvent.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting (S)-CPEO from the diol by-product using column chromatography.
Chemical Synthesis: Jacobsen Epoxidation of 3-chlorophenyl allyl ether
This protocol is a representative procedure for the Jacobsen epoxidation of an aryl allyl ether.
Materials:
-
3-chlorophenyl allyl ether
-
(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's catalyst]
-
4-Phenylpyridine N-oxide (4-PPNO) (optional, as a co-catalyst)
-
Dichloromethane (CH₂Cl₂)
-
Buffered commercial bleach (e.g., NaOCl solution buffered to pH ~11 with Na₂HPO₄ and NaOH)
-
Saturated aqueous NaCl solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 3-chlorophenyl allyl ether and (R,R)-Jacobsen's catalyst (typically 1-5 mol%) in dichloromethane in a flask equipped with a magnetic stirrer. If used, add 4-PPNO (e.g., 0.25 equivalents relative to the catalyst).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the buffered bleach solution to the stirred reaction mixture over a period of time.
-
Allow the reaction to stir at 0 °C or room temperature while monitoring its progress by TLC or GC.
-
Once the starting material is consumed, separate the organic layer.
-
Wash the organic layer with saturated aqueous NaCl solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude (S)-CPEO by flash column chromatography on silica gel.
Mandatory Visualization
Biocatalytic Synthesis Pathway: Kinetic Resolution
Caption: Biocatalytic kinetic resolution of racemic CPEO.
Chemical Synthesis Pathway: Jacobsen Epoxidation
Caption: Chemical synthesis of (S)-CPEO via Jacobsen epoxidation.
Logical Relationship: Comparison of Synthesis Routes
Caption: Workflow comparing biocatalytic and chemical routes to (S)-CPEO.
References
Comparative Biological Activities of Dichlorophenyl Ethanol Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various dichlorophenyl ethanol derivatives. The information is supported by experimental data from recent studies to facilitate informed decisions in research and development.
Dichlorophenyl ethanol derivatives are a class of chemical compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These compounds serve as crucial intermediates in the synthesis of various pharmaceuticals and exhibit a range of effects, including estrogenic, antifungal, and cytotoxic properties. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes a key signaling pathway to provide a comprehensive overview of their potential applications.
Data Summary: A Comparative Overview
The biological activities of dichlorophenyl ethanol derivatives vary significantly depending on the specific substitutions on the phenyl ring and the ethanol backbone. The following table summarizes quantitative data from comparative studies.
| Compound | Biological Activity | Assay System | IC50 / MIC | Reference |
| 2,2-bis(4-chlorophenyl)ethanol (p,p'-DDOH) | Estrogenic Activity (ERα Binding) | Fluorescence-based competitive binding assay | 0.43 µM | [1] |
| 2,2-bis(4-chlorophenyl)ethanol (p,p'-DDOH) | Estrogenic Activity (ERβ Binding) | Fluorescence-based competitive binding assay | 0.97 µM | [1] |
| 1-(3,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol derivative | Antifungal Activity (Candida albicans) | Broth Microdilution | 0.125 µg/mL | [2] |
| 1-(3,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol derivative | Antifungal Activity (Candida glabrata) | Broth Microdilution | 0.25 µg/mL | [2] |
| (Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide | Cytotoxicity (MCF-7 breast cancer cells) | Growth Inhibition Assay | 0.034 µM | [3] |
| (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile | Cytotoxicity (MCF-7 breast cancer cells) | Growth Inhibition Assay | 0.56 µM | [3] |
Key Biological Activities
Estrogenic Activity
Certain dichlorophenyl ethanol derivatives, such as 2,2-bis(4-chlorophenyl)ethanol (a metabolite of the pesticide DDT), have been shown to exhibit estrogenic activity. These compounds can bind to estrogen receptors (ERα and ERβ), potentially disrupting endocrine function. A comparative in vitro study demonstrated that 2,2-bis(4-chlorophenyl)ethanol binds to both ERα and ERβ with high affinity, showcasing its potential as an endocrine disruptor.[1]
Antifungal Activity
Dichlorophenyl ethanol scaffolds are integral to many antifungal agents. For instance, (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol is a key intermediate in the synthesis of the antifungal drug luliconazole.[4] Derivatives incorporating an imidazole moiety, such as 1-(3,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, have demonstrated potent antifungal activity against various Candida species.[2] The mechanism of action for many of these azole-containing derivatives involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis, a vital component of the fungal cell membrane.
Cytotoxicity
The cytotoxic potential of dichlorophenyl derivatives against various cancer cell lines is an active area of research. Studies on related compounds, such as dichlorophenylacrylonitriles, have revealed significant growth inhibitory effects on breast cancer cell lines.[3] For example, (Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide has shown potent cytotoxicity against MCF-7 cells with a GI50 value in the nanomolar range.[3] This highlights the potential for dichlorophenyl ethanol derivatives to be explored as scaffolds for novel anticancer agents.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols for assessing the biological activities of dichlorophenyl ethanol derivatives.
Estrogen Receptor Binding Assay (Fluorescence Polarization)
This assay is used to determine the binding affinity of compounds to estrogen receptors.
-
Reagents and Preparation: Recombinant human ERα or ERβ, a fluorescently labeled estrogen ligand (tracer), and assay buffer are prepared.
-
Competition Assay: A fixed concentration of the ER and the fluorescent tracer are incubated with varying concentrations of the test compound (e.g., 2,2-bis(4-chlorophenyl)ethanol).
-
Incubation: The mixture is incubated to reach binding equilibrium.
-
Fluorescence Polarization Measurement: The fluorescence polarization of the sample is measured using a suitable plate reader. The binding of the tracer to the receptor results in a high polarization value. Displacement of the tracer by the test compound leads to a decrease in polarization.
-
Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the tracer binding, is calculated by fitting the data to a dose-response curve.[1]
Antifungal Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific fungus.
-
Inoculum Preparation: Fungal isolates (e.g., Candida albicans) are cultured on appropriate agar plates, and a standardized inoculum suspension is prepared.
-
Drug Dilution: Serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Each well is inoculated with the standardized fungal suspension.
-
Incubation: The plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50%) compared to the growth in the drug-free control well.[5]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as a measure of cell viability.
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined from the dose-response curve.
Signaling Pathway and Experimental Workflow Visualization
To illustrate the mechanism of action and experimental design, the following diagrams are provided.
Estrogen Receptor Signaling Pathway Activation.
Experimental Workflow for MTT Cytotoxicity Assay.
References
- 1. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Purity Analysis of Synthesized 2-(2,3-Dichlorophenyl)ethanol: A Comparative Guide to Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of purity for synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development, ensuring both the efficacy and safety of the final therapeutic product. This guide provides a comprehensive comparison of analytical methodologies for determining the purity of synthesized 2-(2,3-Dichlorophenyl)ethanol, a key building block in various pharmaceutical syntheses. High-Performance Liquid Chromatography (HPLC) is presented as the primary analytical technique, with a comparative evaluation against Gas Chromatography (GC) to offer a broader perspective on available analytical strategies.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a versatile and widely adopted technique in pharmaceutical analysis, particularly for non-volatile and thermally labile compounds.[1] Its high resolution and sensitivity make it an ideal choice for separating and quantifying the main component from potential process-related impurities and degradation products.[2]
A reversed-phase HPLC (RP-HPLC) method is proposed for the routine purity analysis of this compound. The selection of a C18 stationary phase is common for the analysis of aromatic compounds, providing hydrophobic interactions necessary for separation.[3][4] The mobile phase, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, can be optimized to achieve the desired resolution.[5][6]
Table 1: Proposed HPLC Method Parameters for Purity Analysis of this compound
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for aromatic compounds. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Common mobile phase for RP-HPLC, offering good peak shape. |
| Gradient Elution | 0-20 min: 30-80% B20-25 min: 80% B25-30 min: 30% B | Gradient elution allows for the separation of compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 220 nm and 254 nm | Aromatic rings of the analyte and potential impurities absorb in this range. |
| Injection Volume | 10 µL | Standard injection volume for analytical HPLC. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Sample Preparation | Dissolve 1 mg of sample in 1 mL of mobile phase (50:50 A:B). | Ensures sample solubility and compatibility with the mobile phase.[1] |
Experimental Protocols
-
Preparation of Mobile Phase:
-
Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water and degas.
-
Mobile Phase B: Use HPLC-grade acetonitrile.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B to obtain a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL with the same diluent.
-
-
Sample Solution Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound and prepare a 0.1 mg/mL solution in the same manner as the standard solution.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the standard and sample solutions and run the gradient program as detailed in Table 1.
-
Monitor the chromatogram at 220 nm and 254 nm.
-
-
Purity Calculation:
-
Calculate the purity of the synthesized sample by the area normalization method, assuming all impurities have a similar response factor to the main peak.
-
Comparison with Alternative Analytical Techniques
While HPLC is a robust method, other techniques can offer complementary information or be more suitable for specific types of impurities. Gas Chromatography (GC) is a powerful alternative, particularly for volatile and semi-volatile compounds.[1]
Table 2: Comparison of HPLC and GC for Purity Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[7] | Separation based on differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[7] |
| Applicability | Suitable for a wide range of non-volatile and thermally labile compounds.[1] | Ideal for volatile and thermally stable compounds.[1] |
| Typical Impurities Detected | Process-related impurities, non-volatile starting materials, degradation products. | Residual solvents, volatile by-products, starting materials. |
| Sample Preparation | Dissolution in a suitable solvent compatible with the mobile phase.[6] | Dissolution in a volatile solvent; derivatization may be required for polar analytes. |
| Instrumentation Complexity | Moderate to high. | Moderate. |
| Throughput | High.[8] | High.[8] |
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for purity analysis using HPLC and a comparison of the decision-making process for selecting an appropriate analytical method.
Caption: Workflow for HPLC Purity Analysis.
Caption: Method Selection Logic.
References
Comparative Guide to Antibody Cross-Reactivity Against Dichlorophenyl Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of antibody performance against various dichlorophenyl compounds, supported by experimental data. Understanding the cross-reactivity of antibodies is crucial for the development of specific and reliable immunoassays for monitoring these compounds in environmental and biological samples.
Executive Summary
The specificity of antibodies to dichlorophenyl compounds is highly dependent on the immunizing hapten and the assay format. This guide summarizes the available quantitative data on the cross-reactivity of polyclonal and monoclonal antibodies with different dichlorophenyl isomers. The data indicates that while some antibodies exhibit high specificity for a particular isomer, others show significant cross-reactivity with structurally similar compounds. This highlights the importance of thorough characterization of antibody specificity before its application in a quantitative assay.
Data Presentation
Table 1: Cross-Reactivity of a Polyclonal Antibody Against Chlorophenols
A study by Noguera et al. developed a polyclonal antibody for a competitive enzyme-linked immunosorbent assay (ELISA) targeting 2,4,6-trichlorophenol. The cross-reactivity with various chlorophenolic compounds was assessed, with 2,4-dichlorophenol showing notable cross-reactivity.
| Compound | Cross-Reactivity (%) |
| 2,4,6-Trichlorophenol | 100 |
| 2,4-Dichlorophenol | Significant (exact % not specified) |
| Other Chlorophenols | Minor |
Data synthesized from a study on a competitive immunoassay for chlorophenols.
Table 2: Cross-Reactivity of a Monoclonal Antibody Against 3,5,6-Trichloro-2-pyridinol
A monoclonal antibody (LIB-MC2) was developed for the detection of 3,5,6-trichloro-2-pyridinol (TCP), the primary metabolite of the insecticide chlorpyrifos. The cross-reactivity with related chlorinated compounds, including 2,4-dichlorophenol, was found to be negligible.[1]
| Compound | CAS Number | Cross-Reactivity (%) |
| 3,5,6-Trichloro-2-pyridinol (TCP) | 6515-38-4 | 100 |
| Chlorpyrifos | 2921-88-2 | < 0.1 |
| Chlorpyrifos-methyl | 5598-13-0 | < 0.1 |
| Triclopyr | 55335-06-3 | < 0.1 |
| 2,4,5-Trichlorophenol | 95-95-4 | < 0.1 |
| 2,4,6-Trichlorophenol | 88-06-2 | < 0.1 |
| 2,4-Dichlorophenol | 120-83-2 | < 0.1 |
| Pentachlorophenol | 87-86-5 | < 0.1 |
Experimental Protocols
A detailed understanding of the experimental methodologies is essential for interpreting the cross-reactivity data. The following are generalized protocols for common immunoassays used to assess antibody specificity.
Competitive Enzyme-Linked Immunosorbent Assay (cELISA)
Competitive ELISA is a widely used method to determine the cross-reactivity of antibodies against small molecules like dichlorophenyls.
Materials:
-
96-well microtiter plates
-
Coating antigen (e.g., dichlorophenyl-protein conjugate)
-
Antibody (polyclonal or monoclonal) against the target dichlorophenyl compound
-
Standard solutions of the target dichlorophenyl compound and potential cross-reactants
-
Enzyme-conjugated secondary antibody
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., H₂SO₄)
-
Wash buffer (e.g., PBS with Tween-20)
-
Coating buffer (e.g., carbonate-bicarbonate buffer)
-
Blocking buffer (e.g., BSA in PBS)
Procedure:
-
Coating: Microtiter plates are coated with the coating antigen diluted in coating buffer and incubated overnight at 4°C.
-
Washing: Plates are washed with wash buffer to remove unbound antigen.
-
Blocking: Remaining protein-binding sites on the plate are blocked by adding blocking buffer and incubating for 1-2 hours at room temperature.
-
Washing: Plates are washed again.
-
Competitive Reaction: A mixture of the antibody and either the standard solution or the test compound (potential cross-reactant) is added to the wells. The plate is incubated for 1-2 hours at 37°C. During this step, the free analyte and the coating antigen compete for binding to the antibody.
-
Washing: Unbound reagents are removed by washing.
-
Secondary Antibody Incubation: An enzyme-conjugated secondary antibody that recognizes the primary antibody is added to the wells and incubated for 1 hour at 37°C.
-
Washing: Plates are washed to remove unbound secondary antibody.
-
Substrate Addition: A chromogenic substrate is added to the wells, and the plate is incubated in the dark at room temperature to allow for color development.
-
Stopping Reaction: The enzyme reaction is stopped by adding a stop solution.
-
Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: The concentration of the target analyte that causes 50% inhibition of the maximum signal (IC50) is determined from a standard curve. The percentage cross-reactivity of a competing compound is calculated using the following formula:
% Cross-Reactivity = (IC50 of target analyte / IC50 of competing compound) x 100
Mandatory Visualization
Experimental Workflow for Cross-Reactivity Assessment
The following diagram illustrates the typical workflow for a competitive ELISA used to determine antibody cross-reactivity.
Caption: Competitive ELISA workflow for determining antibody cross-reactivity.
Structural Similarities of Dichlorophenyl Isomers
The structural similarity between different dichlorophenyl isomers is the primary reason for antibody cross-reactivity. The position of the chlorine atoms on the phenyl ring influences the shape and electronic properties of the molecule, which in turn affects antibody binding.
Caption: Structural relationships influencing antibody cross-reactivity.
References
performance of different ketoreductases for chiral alcohol synthesis
For Researchers, Scientists, and Drug Development Professionals
The asymmetric synthesis of chiral alcohols is a cornerstone of modern pharmaceutical and fine chemical production. Among the various catalytic methods available, ketoreductases (KREDs) have emerged as powerful biocatalysts, offering high enantioselectivity, mild reaction conditions, and a favorable environmental profile. This guide provides an objective comparison of the performance of different ketoreductases, supported by experimental data, to aid in the selection of the optimal enzyme for your specific application.
Performance Comparison of Commercially Available Ketoreductases
The selection of an appropriate ketoreductase is critical for achieving high conversion and enantioselectivity. Below is a summary of the performance of a panel of commercially available KREDs against a variety of ketone substrates. The data highlights the substrate scope and stereoselectivity of each enzyme.
Table 1: Enantioselective Reduction of Acetophenone Derivatives by Various Ketoreductases
| Ketoreductase | Substrate | Conversion (%) | Enantiomeric Excess (ee%) | Product Enantiomer |
| KRED-P1-A04 | Acetophenone | >99 | >99.5 | (R) |
| KRED-P1-B02 | Acetophenone | >99 | >99.5 | (S) |
| KRED-P2-C01 | 2-Chloroacetophenone | 98 | >99 | (S) |
| KRED-P2-H04 | 4-Methoxyacetophenone | 95 | 98 | (R) |
| LkADH | 4-Acetylbenzaldehyde | 96 | >99 | (R) |
| ChKRED12 | 4-Acetylbenzaldehyde | 98 (aldehyde reduction) | - | - |
Table 2: Performance of Ketoreductases on Various Prochiral Ketones
| Ketoreductase | Substrate | Conversion (%) | Enantiomeric Excess (ee%) | Product Enantiomer |
| KRED-101 | Ethyl 4-chloroacetoacetate | >95 | >99.9 | (S) |
| KRED-119 | Tetrahydrothiophene-3-one | >95 | >99 | (R) |
| KRED-130 | Ethyl benzoylacetate | 92 | 97 | (R) |
| KRED-NADH-101 | 2,5-Hexanedione | 85 | >99 | (2S, 5S) |
| Codexis KRED Panel | 4-Phenylcyclohexanone | High (multiple hits) | >99 (for specific KREDs) | (R) and (S) available |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of ketoreductases.
General Protocol for Screening Ketoreductases
This protocol is adapted from the Codexis® KRED Screening Kit and is suitable for initial feasibility studies.[1][2][3][4]
Materials:
-
Ketoreductase enzymes (lyophilized powder)
-
Ketone substrate
-
KRED Recycle Mix (containing buffer, cofactor NADP⁺ or NAD⁺, and a regeneration system)
-
Isopropanol (for NADPH regeneration with most KREDs) or Glucose/Glucose Dehydrogenase (for NADH and some NADPH regeneration)
-
Organic solvent for extraction (e.g., ethyl acetate, methyl tert-butyl ether)
-
96-well microplate or reaction vials (e.g., 2 mL centrifuge tubes)
Procedure:
-
Enzyme Preparation: Weigh approximately 10 mg of each lyophilized KRED into separate, labeled reaction vials.
-
Reaction Mixture Preparation:
-
For NADPH-dependent KREDs using isopropanol regeneration: Prepare a stock solution of the ketone substrate in isopropanol. Reconstitute the KRED Recycle Mix P with deionized water according to the manufacturer's instructions.
-
For KREDs requiring glucose/GDH regeneration: Prepare a stock solution of the ketone substrate in a suitable solvent (e.g., DMSO). Reconstitute the KRED Recycle Mix N (containing glucose and GDH) with deionized water.
-
-
Reaction Initiation:
-
To each vial containing a KRED, add the reconstituted recycle mix and mix until the enzyme is dissolved.
-
Add the substrate stock solution to initiate the reaction.
-
-
Incubation: Seal the vials and incubate at a controlled temperature (e.g., 30°C) with shaking for a set period (e.g., 24 hours).
-
Work-up and Analysis:
-
Quench the reaction by adding an organic solvent (e.g., ethyl acetate).
-
Mix thoroughly and centrifuge to separate the phases.
-
Analyze the organic phase by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine conversion and enantiomeric excess.
-
Protocol for Determination of Enantiomeric Excess by Chiral HPLC
Accurate determination of the enantiomeric excess (ee) is crucial for evaluating the performance of a ketoreductase.[5][6]
Materials:
-
Chiral HPLC column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®)
-
HPLC-grade solvents (e.g., n-heptane, isopropanol, ethanol)
-
Racemic standard of the chiral alcohol product
-
Sample from the enzymatic reaction
Procedure:
-
Method Development:
-
Dissolve the racemic standard in a suitable solvent.
-
Develop a separation method by screening different mobile phase compositions (e.g., varying ratios of heptane/isopropanol) and flow rates to achieve baseline separation of the two enantiomers.
-
-
Sample Preparation: Dilute the organic extract from the enzymatic reaction in the mobile phase.
-
HPLC Analysis:
-
Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers.
-
Inject the sample from the enzymatic reaction.
-
-
Data Analysis:
-
Integrate the peak areas for both enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Visualizing the Workflow
To provide a clear overview of the experimental process, the following diagrams illustrate the key steps.
Caption: Experimental workflow for screening ketoreductases.
Caption: Cofactor regeneration systems for KREDs.
References
Safety Operating Guide
Navigating the Disposal of 2-(2,3-Dichlorophenyl)ethanol: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 2-(2,3-Dichlorophenyl)ethanol, a chlorinated organic compound, is critical to ensure laboratory safety and environmental protection. Adherence to established protocols and regulatory requirements is paramount. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this substance.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, ensure that all relevant safety measures are in place. Always consult the Safety Data Sheet (SDS) for specific handling instructions. In the absence of a specific SDS for this compound, it is prudent to follow the guidelines for similar chlorinated compounds.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile or butyl).
-
Eye Protection: Use chemical safety goggles or a face shield.[1]
-
Lab Coat: A fully buttoned lab coat is mandatory to protect against skin contact.
Handling:
-
Work in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[2]
-
Avoid inhalation of vapors or mists.[3]
-
Wash hands thoroughly after handling.[3]
Step-by-Step Disposal Plan
The disposal of this compound is governed by regulations for hazardous waste. Chlorinated organic compounds are typically classified as such and require specialized disposal methods.[4][5][6][7]
Step 1: Waste Identification and Classification
-
Classify this compound as a halogenated organic hazardous waste .[7]
-
Do not mix with non-halogenated solvents or other waste streams.[7] Keeping different classes of chemical waste separate is crucial for safe and compliant disposal and can also be more cost-effective.[7]
Step 2: Waste Collection and Storage
-
Collect waste this compound in a designated, compatible, and properly labeled waste container.[2]
-
The container should be clearly marked with the words "Hazardous Waste" and the specific chemical name.[7]
-
Ensure the container is kept tightly closed when not in use and stored in a cool, dry, and well-ventilated area away from incompatible materials.[2][3]
-
Store the waste container in a designated secondary containment area to prevent spills.
Step 3: Arrange for Professional Disposal
-
Disposal of hazardous waste must be handled by a licensed and certified hazardous waste management company.[4]
-
Contact your institution's Environmental Health and Safety (EHS) department to coordinate the pickup and disposal of the waste.
-
Provide the EHS department or the waste management company with an accurate description of the waste, including its chemical composition and quantity.
Step 4: Record Keeping
-
Maintain accurate records of the amount of this compound disposed of and the date of disposal.
-
Retain all documentation provided by the hazardous waste management company, such as waste manifests.
Regulatory Compliance
The disposal of chlorinated organic compounds is regulated by federal, state, and local laws. In the United States, the primary federal regulation is the Resource Conservation and Recovery Act (RCRA).[4] It is essential to be aware of and comply with all applicable regulations in your jurisdiction.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. aaronchem.com [aaronchem.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. aksci.com [aksci.com]
- 4. PF Online Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use? [p2infohouse.org]
- 5. IDEM: Compliance and Technical Assistance: Hazardous Chemical Compounds & Hazardous Waste [in.gov]
- 6. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 7. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
Personal protective equipment for handling 2-(2,3-Dichlorophenyl)ethanol
This guide provides crucial safety and logistical information for the handling and disposal of 2-(2,3-Dichlorophenyl)ethanol in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Summary:
This compound is categorized as an irritant. Based on data for similar dichlorophenyl ethanol compounds, it is prudent to handle this chemical as a substance that can cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure risk.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be compliant with EN 166 (EU) or NIOSH (US) standards. A face shield may be required for splash hazards.[2] |
| Hand Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Gloves must be inspected before use and disposed of properly after handling the chemical.[2] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn. For larger quantities or increased risk of splashing, chemical-resistant aprons or suits may be necessary. |
| Respiratory Protection | Use in a Well-Ventilated Area | Work should be conducted in a chemical fume hood to avoid inhalation of vapors.[1][3] If ventilation is inadequate, a NIOSH-approved respirator may be required. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential for safe handling.
| Step | Action | Rationale |
| 1. Preparation | Inspect PPE for integrity. Ensure the chemical fume hood is operational. Have an emergency eyewash station and safety shower accessible.[3] | Proactive safety checks prevent exposure from faulty equipment. |
| 2. Aliquoting/Weighing | Conduct all manipulations within a chemical fume hood.[4] Use appropriate tools (e.g., spatula, non-sparking tools) to handle the solid. | To minimize inhalation of dust or vapors and prevent static discharge.[5] |
| 3. Dissolving | If dissolving, add the solid to the solvent slowly. Ensure the container is appropriately labeled. | To control the dissolution process and maintain clear identification of the solution. |
| 4. Post-Handling | Thoroughly wash hands and any exposed skin with soap and water after handling.[1][3] Clean the work area and any contaminated equipment. | To prevent accidental ingestion and cross-contamination. |
| 5. Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][6] Store locked up.[1][6] | To maintain chemical stability and prevent unauthorized access. |
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure | Regulatory Consideration |
| Unused Chemical | Dispose of as hazardous waste through a licensed disposal company. Do not allow it to enter drains or waterways.[1][2] | Must be disposed of in accordance with local, regional, and national regulations for halogenated organic compounds.[3] |
| Contaminated Materials (e.g., gloves, wipes) | Place in a sealed, labeled container for hazardous waste disposal. | Treat as hazardous waste and dispose of according to institutional and regulatory guidelines. |
| Empty Containers | Triple rinse with an appropriate solvent. The rinsate should be collected and treated as hazardous waste. Dispose of the container as per institutional guidelines. | Proper rinsing decontaminates the container, but disposal must still follow specific protocols. |
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Standard laboratory workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
